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  • Product: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid
  • CAS: 63675-25-2

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

Abstract This technical guide provides a detailed overview of the synthesis and characterization of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a robust synthetic protocol, presents expected analytical data for structural confirmation, and discusses the potential significance of this molecular scaffold. This paper is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences, offering a foundational reference for the preparation and analysis of this and structurally related compounds.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid core is a valuable scaffold in the design of biologically active molecules. Derivatives of this structure have been reported to exhibit a range of therapeutic properties, including analgesic, antihypoxic, antimicrobial, and anticancer activities.[1][2][3][4] The introduction of an N-aryl substituent, such as a mesityl group, can significantly influence the compound's physicochemical properties and biological efficacy. The bulky and lipophilic nature of the mesityl group can enhance metabolic stability and modulate interactions with biological targets. This guide details a reliable synthetic route to 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid and the comprehensive analytical methods required for its unambiguous characterization.

Synthesis

The synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is most effectively achieved through a direct condensation reaction between mesitylamine (2,4,6-trimethylaniline) and itaconic acid. This method is a common and efficient way to produce various N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][3][5] The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Itaconic_Acid Itaconic Acid Plus + Itaconic_Acid->Plus Mesitylamine Mesitylamine Mesitylamine->Plus Process Heat (e.g., Reflux in Water) Plus->Process Product 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid Process->Product

Caption: Synthetic pathway for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous compounds.[3]

Materials:

  • Itaconic acid (1.0 eq)

  • Mesitylamine (1.0 eq)

  • Deionized water

  • 5% Hydrochloric acid (HCl)

  • Methanol (for washing)

  • Diethyl ether (for washing)

Procedure:

  • A mixture of itaconic acid (1.0 eq) and mesitylamine (1.0 eq) is suspended in deionized water.

  • The reaction mixture is heated to reflux and maintained for approximately 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature.

  • 5% hydrochloric acid is added to the mixture and stirred for 5-10 minutes to precipitate the product and neutralize any unreacted amine.

  • The resulting solid precipitate is collected by vacuum filtration.

  • The crude product is washed sequentially with cold water, methanol, and diethyl ether to remove impurities.

  • The purified product, 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, is dried under vacuum.

Synthesis Workflow

G start Combine Reactants (Mesitylamine & Itaconic Acid in Water) reflux Heat to Reflux (12-18h) start->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with 5% HCl cool->acidify filter Vacuum Filtration acidify->filter wash Wash with H₂O, MeOH, Et₂O filter->wash dry Dry Under Vacuum wash->dry end Purified Product dry->end

Caption: Workflow from reactants to the final purified product.

Characterization

The synthesized compound must be thoroughly characterized to confirm its identity, structure, and purity. The following section details the expected analytical data.

Physical and Chemical Properties
PropertyValueReference
CAS Number63675-25-2[6]
Molecular FormulaC₁₄H₁₇NO₃[6]
Molecular Weight247.29 g/mol [6]
AppearanceExpected to be a white to off-white solid
Spectroscopic Data

The proton NMR spectrum is crucial for confirming the presence of both the pyrrolidine ring and the mesityl group. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are summarized below.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.5Broad singlet1H
Aromatic (-CH-)~6.9Singlet2H
Pyrrolidine Ring (-NCH₂-)3.8 - 4.0Multiplet2H
Pyrrolidine Ring (-CH-)3.3 - 3.5Multiplet1H
Pyrrolidine Ring (-CH₂CO-)2.6 - 2.8Multiplet2H
Aromatic Methyls (para-CH₃)~2.2Singlet3H
Aromatic Methyls (ortho-CH₃)~2.0Singlet6H

Note: The acidic proton of the carboxylic acid typically appears as a broad singlet at a high chemical shift (~12 δ).[7]

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule.

Carbon AtomExpected Chemical Shift (ppm)Reference
Carboxylic Acid (-C OOH)173 - 175[8]
Amide Carbonyl (-C O-)171 - 173[8]
Aromatic Carbons (quaternary)130 - 140
Aromatic Carbons (-CH-)128 - 130
Pyrrolidine Ring (-NC H₂-)50 - 52[8]
Pyrrolidine Ring (-C H-)35 - 37[8]
Pyrrolidine Ring (-C H₂CO-)33 - 35[8]
Aromatic Methyls (para--C H₃)~21
Aromatic Methyls (ortho--C H₃)~17

The IR spectrum is used to identify the key functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)CharacteristicsReference
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad, strong[7][9]
C-H Stretch (Aromatic/Alkyl)2850 - 3100Medium, sharp
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, sharp[10]
C=O Stretch (Amide)1670 - 1690Strong, sharp
C-O Stretch (Carboxylic Acid)1210 - 1320Strong[9]

Note: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9][10][11]

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Analysis TypeExpected Result
ESI-MS (+) [M+H]⁺ at m/z 248.12
ESI-MS (-) [M-H]⁻ at m/z 246.11
Fragmentation Common fragmentation may include the loss of H₂O (18 Da) and CO₂ (44 Da).

Characterization Workflow

G start Synthesized Product ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr NMR Spectroscopy (¹H and ¹³C) Elucidate Carbon-Hydrogen Framework start->nmr ir IR Spectroscopy Identify Functional Groups start->ir elemental Elemental Analysis Confirm Elemental Composition ms->elemental nmr->elemental ir->elemental confirm Structure Confirmed elemental->confirm

Caption: Logical workflow for the structural characterization of the title compound.

Potential Applications and Future Work

Given the established biological activities of related 5-oxopyrrolidine derivatives, 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid represents a promising candidate for biological screening.[1] The N-mesityl group may confer unique properties, potentially leading to novel antimicrobial, anti-inflammatory, or anticancer agents.[2][12] Future work should focus on the biological evaluation of this compound in relevant assays. Furthermore, the carboxylic acid moiety serves as a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives (e.g., esters, amides) to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

References

Exploratory

Technical Guide: Physicochemical Properties of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a substituted pyrrolidinone derivative. The pyrrolidinone core is a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a substituted pyrrolidinone derivative. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a mesityl group (a 2,4,6-trimethylphenyl substituent) at the 1-position and a carboxylic acid at the 3-position suggests potential for unique physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential biological relevance based on related structures.

Physicochemical Properties

Quantitative data for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain. The following tables summarize the available and predicted data for this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(2,4,6-trimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number 63675-25-2[1]
Molecular Formula C₁₄H₁₇NO₃[1]
SMILES CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C(=O)O)C
InChI InChI=1S/C14H17NO3/c1-8-5-9(2)13(10(3)6-8)15-7-11(14(17)18)4-12(15)16/h5-6,11H,4,7H2,1-3H3,(H,17,18)

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 247.29 g/mol [1]
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-
pKa Not Available (Predicted to be in the range of 3-5 for the carboxylic acid)-
logP Not Available-

Experimental Protocols

While a specific protocol for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is not explicitly detailed in the reviewed literature, a general and reliable method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the aza-Michael addition of a primary amine to itaconic acid.[2][3][4] The following protocol is a proposed method based on these established procedures.

Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

Reaction Scheme:

G Itaconic_Acid Itaconic Acid plus + Mesitylamine Mesitylamine arrow Reflux in H₂O or solvent-free Product 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

Figure 1: General reaction scheme for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Materials:

  • Itaconic acid

  • Mesitylamine (2,4,6-trimethylaniline)

  • Deionized water or a suitable solvent (e.g., ethanol)

  • Hydrochloric acid (for workup, if necessary)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 eq) and mesitylamine (1.0-1.2 eq).

  • Add deionized water or another suitable solvent to form a slurry. Alternatively, the reaction can be performed solvent-free by heating the mixture of the two solids.[2]

  • Heat the reaction mixture to reflux (typically 100-150 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

  • If no precipitate forms, or for further purification, acidify the aqueous solution with hydrochloric acid to pH 2-3.

  • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization

The synthesized 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid should be characterized using standard spectroscopic methods to confirm its structure and purity.

Workflow for Characterization:

G Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity Final Confirmed Structure and Purity Purity->Final

Figure 2: Workflow for the structural characterization and purity assessment of the synthesized compound.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the mesityl protons (two singlets, one for the two aromatic protons and one for the three methyl groups), as well as signals for the protons on the pyrrolidinone ring (typically multiplets for the CH₂ and CH groups) and a broad singlet for the carboxylic acid proton.[3][5]

  • ¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the lactam and the carboxylic acid, the aromatic carbons of the mesityl group (including the three methyl carbons), and the carbons of the pyrrolidinone ring.[3][5]

  • IR Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, C=O stretching bands for the lactam and carboxylic acid functionalities, and C-H stretching bands for the aromatic and aliphatic portions of the molecule.[5][6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.29 g/mol ).

Potential Biological Activity and Applications

While no specific biological activities have been reported for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids has been investigated for various pharmacological effects. These studies suggest that compounds with this scaffold may possess:

  • Antimicrobial Activity: Several derivatives have shown activity against various bacterial strains.[5][7]

  • Analgesic and Antihypoxic Effects: Some compounds in this class have demonstrated pain-relieving and oxygen-deprivation-protecting properties.[2]

  • Anticancer Activity: Certain derivatives have been evaluated for their potential as anticancer agents.[4][8]

The presence of the lipophilic mesityl group may influence the compound's ability to cross biological membranes, potentially affecting its pharmacokinetic and pharmacodynamic profile. The carboxylic acid moiety provides a handle for further chemical modification, such as esterification or amidation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Logical Relationship for Drug Discovery Potential:

G Scaffold 1-Substituted-5-oxopyrrolidine-3-carboxylic acid Scaffold Potential Potential for Novel Biological Activity Scaffold->Potential Mesityl Mesityl Group (Lipophilicity, Steric Hindrance) Mesityl->Potential Carboxylic_Acid Carboxylic Acid (H-bonding, Derivatization) Carboxylic_Acid->Potential

Figure 3: Factors contributing to the drug discovery potential of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Conclusion

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a compound of interest for which detailed experimental physicochemical data is currently lacking. However, based on established synthetic routes for analogous compounds, a reliable protocol for its preparation and characterization can be proposed. The pyrrolidinone scaffold is of significant interest in medicinal chemistry, and the unique substitution pattern of this particular molecule warrants further investigation into its biological activities. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

Foundational

Spectroscopic and Structural Elucidation of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid: A Technical Overview

Foreword This technical document provides a comprehensive overview of the spectroscopic characteristics of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of direct experimental data for thi...

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical document provides a comprehensive overview of the spectroscopic characteristics of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed projection of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the target molecule. Furthermore, this guide outlines the standard experimental protocols for acquiring such data and includes a workflow for the spectroscopic analysis of synthesized organic compounds.

Introduction

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, featuring a bulky, electron-rich mesityl group attached to the nitrogen atom of the pyrrolidinone ring. This structural feature is anticipated to significantly influence its chemical and spectroscopic properties. The 5-oxopyrrolidine-3-carboxylic acid core is a key structural motif in various biologically active molecules. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid based on data from structurally similar compounds, including 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12.5br s1H-COOHBroad singlet, exchangeable with D₂O.
~6.9s2HAr-HAromatic protons of the mesityl group.
~4.0-3.8m2HN-CH₂Protons of the pyrrolidinone ring adjacent to nitrogen.
~3.4-3.2m1HCH-COOHMethine proton of the pyrrolidinone ring.
~2.8-2.6m2HCH₂-C=OProtons of the pyrrolidinone ring adjacent to the carbonyl group.
~2.2s3Hp-CH₃Para-methyl protons of the mesityl group.
~2.0s6Ho-CH₃Ortho-methyl protons of the mesityl group.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentNotes
~174-COOHCarboxylic acid carbonyl carbon.
~172N-C=OLactam carbonyl carbon.
~138Ar-C (ipso, N-substituted)Quaternary aromatic carbon.
~135Ar-C (ipso, p-CH₃ substituted)Quaternary aromatic carbon.
~134Ar-C (ipso, o-CH₃ substituted)Quaternary aromatic carbon.
~129Ar-CHAromatic methine carbon.
~50N-CH₂Pyrrolidinone ring carbon.
~36CH-COOHPyrrolidinone ring carbon.
~34CH₂-C=OPyrrolidinone ring carbon.
~21p-CH₃Para-methyl carbon of the mesityl group.
~17o-CH₃Ortho-methyl carbons of the mesityl group.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1730StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (lactam)
~1600, ~1480MediumC=C stretch (aromatic)
~1200MediumC-O stretch
~1170MediumC-N stretch
Predicted Mass Spectrometry (MS) Data
m/zIonNotes
247.12[M]⁺Molecular ion (for C₁₄H₁₇NO₃).
229[M-H₂O]⁺Loss of water.
202[M-COOH]⁺Loss of the carboxyl group.
133[Mesityl-N]⁺Fragment corresponding to the mesityl-nitrogen moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. These protocols are based on standard practices and procedures reported for analogous compounds[1][2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar).

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or similar).

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode can be used.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

  • Data Processing: The mass-to-charge ratios (m/z) of the detected ions are recorded. High-resolution data allows for the determination of the elemental composition of the molecular ion and major fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Reporting & Publication Structure_Elucidation->Data_Reporting

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. The presented NMR, IR, and MS data, derived from analogous compounds, offer a solid foundation for the identification and characterization of this molecule. The outlined experimental protocols serve as a practical guide for researchers undertaking the synthesis and analysis of this and related compounds. As direct experimental data becomes available, this guide can be updated to further refine our understanding of the spectroscopic properties of this interesting molecule.

References

Exploratory

An In-depth Technical Guide on the Synthesis and Hypothetical Crystal Structure Analysis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines the synthesis and a detailed, hypothetical protocol for the crystal structure analysis of 1-Mesityl-5-oxopyrrolidine-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and a detailed, hypothetical protocol for the crystal structure analysis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available, this document provides a comprehensive workflow based on established methodologies for similar small organic molecules. The guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the characterization of novel compounds.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key heterocyclic moiety present in numerous compounds with potential therapeutic applications. Derivatives of this core structure have been investigated for a range of biological activities, including analgesic, antihypoxic, and antimicrobial effects.[1] The substitution at the 1-position with an aryl group, such as a mesityl group, can significantly influence the compound's physicochemical properties and biological activity.

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships, optimizing lead compounds, and facilitating drug design. This guide provides a plausible synthetic route for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid and a detailed, generalized experimental protocol for its crystal structure analysis.

Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of a primary aromatic amine with itaconic acid.[2] The following protocol describes a likely synthetic pathway for the title compound.

Experimental Protocol: Synthesis

A mixture of mesitylamine (1 equivalent) and itaconic acid (1.2 equivalents) in a suitable solvent (e.g., water or a high-boiling point organic solvent like toluene or xylene) is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid as a crystalline solid. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Reactants Mesitylamine + Itaconic Acid Reaction Reflux in Solvent Reactants->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid Purification->Product Characterization NMR, IR, MS Analysis Product->Characterization

Caption: Synthetic workflow for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Hypothetical Crystal Structure Analysis

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.[3][4] The following sections detail a generalized protocol for the crystal structure analysis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Crystallization

The initial and often most challenging step is growing high-quality single crystals suitable for X-ray diffraction.[3][5] An ideal crystal should be well-formed, transparent, and typically between 0.1 and 0.3 mm in all dimensions.[3][6] Various crystallization techniques can be employed.[7][8][9][10]

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to find a system where the compound has moderate solubility.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely covered to allow for slow evaporation of the solvent over several days to weeks.[11]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer. Slow cooling is crucial for the formation of large, well-ordered crystals.[12]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer for data collection.[6][13]

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Diffractometer Setup: The crystal is placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][6] The positions and intensities of the diffracted X-ray spots are recorded.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Crystal_Structure_Analysis_Workflow Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Processing Data Processing XRay->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final Crystal Structure (CIF file) Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Data

Although no experimental data is available for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a successful crystal structure analysis would yield the following quantitative information, which would be presented in tabular format.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

ParameterValue (Hypothetical)
Empirical formulaC₁₄H₁₇NO₃
Formula weight247.29
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.0
b (Å)12.0
c (Å)11.0
α (°)90
β (°)105
γ (°)90
Volume (ų)1274.9
Z4
Density (calculated, g/cm³)1.288
Absorption coefficient (mm⁻¹)0.091
F(000)528
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected10000
Independent reflections2500 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.14

Table 2: Hypothetical Selected Bond Lengths and Angles.

Bond/AngleLength (Å) / Angle (°) (Hypothetical)
C1-N11.45
N1-C21.35
C2-O11.23
C3-C41.54
C4-C51.53
C5-N11.47
C3-C61.52
C6-O21.21
C6-O31.32
C2-N1-C5112.0
N1-C2-C3108.0
C2-C3-C4105.0
C3-C4-C5106.0
C4-C5-N1109.0

Conclusion

This technical guide provides a comprehensive overview of the synthesis and a detailed, albeit hypothetical, protocol for the crystal structure analysis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. For researchers engaged in the discovery and development of novel therapeutics based on the 5-oxopyrrolidine-3-carboxylic acid scaffold, the methodologies outlined herein offer a practical framework for the synthesis and structural elucidation of new chemical entities. The determination of the three-dimensional atomic arrangement is a critical step in understanding the structure-property relationships that govern biological activity, and the protocols described in this guide are fundamental to achieving this goal.

References

Foundational

Biological Activity Screening of 1-Mesityl-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Scholarly literature and scientific databases do not currently provide specific experimental data on the biological activity of 1-Mesityl-5-oxop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scholarly literature and scientific databases do not currently provide specific experimental data on the biological activity of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid and its derivatives. This technical guide is therefore a projection based on established and validated methodologies for the synthesis and biological screening of analogous N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives. The experimental protocols and data tables presented herein are adapted from published research on similar compounds and are intended to serve as a comprehensive framework for the investigation of 1-Mesityl derivatives.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid core is a recognized pharmacophore present in a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, analgesic, and antihypoxic effects.[1][2] The introduction of a bulky and lipophilic mesityl group at the N-1 position of the pyrrolidinone ring is a novel design strategy that could significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines a comprehensive approach to the synthesis and biological activity screening of a library of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid derivatives.

The proposed workflow begins with the synthesis of the core molecule, followed by derivatization of the 3-carboxylic acid moiety to generate a diverse chemical library. Subsequently, a two-pronged biological screening approach is detailed, focusing on the evaluation of antimicrobial and anticancer activities.

Synthetic Protocols

The synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid derivatives can be conceptualized as a two-stage process: first, the synthesis of the core scaffold, and second, the diversification of the carboxylic acid group.

Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic Acid (Core Scaffold)

The core scaffold is synthesized via a Michael addition-cyclization reaction between mesitylamine (2,4,6-trimethylaniline) and itaconic acid.

Protocol:

  • A mixture of mesitylamine, itaconic acid, and a solvent (e.g., water or a high-boiling point organic solvent like glacial acetic acid) is prepared.[1][3][4][5]

  • The reaction mixture is heated to reflux for a specified period (typically 4-12 hours).

  • Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., water, ethanol) to remove unreacted starting materials.

  • The final product, 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, is purified by recrystallization.

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis.[6][7]

Synthesis_of_Core_Scaffold Mesitylamine Mesitylamine Reaction Reflux Mesitylamine->Reaction Itaconic_Acid Itaconic Acid Itaconic_Acid->Reaction Core_Scaffold 1-Mesityl-5-oxopyrrolidine-3-carboxylic Acid Reaction->Core_Scaffold

Caption: Synthesis of the core 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid scaffold.

Derivatization of the 3-Carboxylic Acid Moiety

To create a library of compounds for biological screening, the carboxylic acid group can be converted into various functional groups, such as esters, amides, and hydrazones, which can be further cyclized to form heterocyclic derivatives.

Protocol:

  • The core carboxylic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.[6][8]

  • The resulting methyl ester is then reacted with hydrazine monohydrate in a suitable solvent (e.g., methanol or propan-2-ol) under reflux to yield the corresponding carbohydrazide.[5][7]

  • The hydrazide is then condensed with various aromatic or heteroaromatic aldehydes in a suitable solvent (e.g., propan-2-ol) to produce a series of hydrazone derivatives.[4][6][7]

Hydrazone_Derivative_Synthesis Core_Acid 1-Mesityl-5-oxopyrrolidine- 3-carboxylic Acid Esterification 1. MeOH, H₂SO₄ 2. Hydrazine Hydrate Core_Acid->Esterification Hydrazide 1-Mesityl-5-oxopyrrolidine- 3-carbohydrazide Esterification->Hydrazide Condensation Ar-CHO Hydrazide->Condensation Hydrazones Hydrazone Derivatives Condensation->Hydrazones

Caption: Synthesis pathway for hydrazone derivatives.

Protocol:

  • The core carboxylic acid is condensed with an appropriate benzene-1,2-diamine in a strong acidic medium (e.g., 6 M hydrochloric acid) under reflux.[7]

  • The reaction mixture is then neutralized with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole derivative.[7]

  • The product is collected by filtration, washed, and purified.

Biological Activity Screening Protocols

A systematic screening of the synthesized derivatives is crucial to identify lead compounds. The following protocols for antimicrobial and anticancer activity evaluation are based on established methods.

Antimicrobial Activity Screening

The antimicrobial properties of the synthesized compounds are typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method for MIC Determination

  • A panel of clinically relevant Gram-positive and Gram-negative bacteria are selected for screening.

  • The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with a standardized bacterial suspension.

  • Positive (bacteria and medium) and negative (medium only) controls are included. Standard antibiotics are used as reference compounds.[6]

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: MBC Determination

  • Aliquots from the wells showing no visible growth in the MIC assay are sub-cultured onto agar plates.

  • The plates are incubated for 24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Antimicrobial_Screening_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Serial_Dilution Serial Dilution of Compounds in 96-well Plate Inoculation Inoculation with Bacterial Suspension Serial_Dilution->Inoculation Incubation_MIC Incubation (24h, 37°C) Inoculation->Incubation_MIC Visual_Inspection Determine Lowest Concentration with No Growth (MIC) Incubation_MIC->Visual_Inspection Aliquoting Aliquot from Wells with No Growth Visual_Inspection->Aliquoting Proceed with MIC wells Plating Plate on Agar Aliquoting->Plating Incubation_MBC Incubation (24h, 37°C) Plating->Incubation_MBC Colony_Counting Determine Lowest Concentration with ≥99.9% Killing (MBC) Incubation_MBC->Colony_Counting

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity Screening

The in vitro anticancer activity of the synthesized compounds can be assessed using a cell viability assay, such as the MTT assay, against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Human cancer cell lines (e.g., A549 - lung carcinoma) are cultured in an appropriate medium.[5][8]

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized compounds for a specified duration (e.g., 24 or 48 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[5]

Data Presentation

Quantitative data from the biological screenings should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Antimicrobial Activity Data for 1-Mesityl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound IDR-Group on Carboxylic MoietyMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
Mesityl-01 -OH>128>128>128
Mesityl-02 -NH-NH₂64128128
Mesityl-03 -NH-N=CH-Ph166432
Mesityl-04 -NH-N=CH-(4-NO₂-Ph)83216
Cefuroxime (Reference Antibiotic)7.8--

Table 2: Hypothetical Anticancer Activity Data for 1-Mesityl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound IDR-Group on Carboxylic MoietyIC50 (µM) vs. A549 Cells (24h)
Mesityl-01 -OH>100
Mesityl-02 -NH-NH₂85.2
Mesityl-03 -NH-N=CH-Ph42.5
Mesityl-04 -NH-N=CH-(4-NO₂-Ph)15.8
Cisplatin (Reference Drug)10.5

Conclusion

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid derivatives. By following the outlined synthetic and screening protocols, researchers can systematically explore the therapeutic potential of this novel class of compounds. The structured presentation of data will be instrumental in elucidating structure-activity relationships and guiding the design of more potent and selective drug candidates. Further studies, including mechanism of action, in vivo efficacy, and toxicity profiling, will be necessary for the development of any promising lead compounds.

References

Exploratory

Potential Therapeutic Targets of 1-Mesityl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide explores the potential therapeutic targets of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a compound belonging to the class...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a compound belonging to the class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. While direct experimental data for this specific molecule is not publicly available, this document synthesizes the existing research on structurally related analogs to infer its potential pharmacological activities and molecular targets. The 5-oxopyrrolidine-3-carboxylic acid scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a range of biological effects, including antibacterial, anticancer, anti-inflammatory, and analgesic properties. This guide provides an in-depth overview of these potential applications, detailing possible mechanisms of action, relevant signaling pathways, and comprehensive experimental protocols for future investigation. All quantitative data from cited studies on analogous compounds are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific concepts. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid and its derivatives.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid core, a cyclic derivative of glutamic acid, represents a privileged scaffold in medicinal chemistry. Its rigid, five-membered lactam structure provides a unique three-dimensional arrangement for substituent groups, enabling specific interactions with a variety of biological targets. The substitution at the 1-position of the pyrrolidine ring, in this case with a mesityl group (a 2,4,6-trimethylphenyl substituent), significantly influences the lipophilicity, steric bulk, and electronic properties of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile.

While research on 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid itself is not yet published, extensive studies on other 1-aryl substituted analogs have revealed a broad spectrum of biological activities. These findings suggest that the title compound could hold significant therapeutic promise in several key areas. This guide will systematically explore these potential applications based on the established pharmacology of its structural relatives.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of analogous compounds, 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is predicted to have potential applications in the following therapeutic areas:

  • Antibacterial Therapy: Targeting bacterial enzymes essential for survival.

  • Oncology: Exerting cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Treatment: Modulating inflammatory pathways, potentially through enzyme inhibition.

  • Analgesia: Alleviating pain through mechanisms that may or may not involve traditional pathways.

Antibacterial Activity: Targeting Tyrosyl-tRNA Synthetase

Several studies on 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives have reported significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus, and Escherichia coli. Quantitative Structure-Activity Relationship (QSAR) studies on a series of oxopyrrolidine derivatives have suggested that tyrosyl-tRNA synthetase (TyrRS) is a potential molecular target in Staphylococcus aureus. TyrRS is a crucial enzyme responsible for charging tRNA with tyrosine, an essential step in protein biosynthesis. Inhibition of this enzyme would lead to the cessation of protein production and ultimately, bacterial death.

Table 1: Antibacterial Activity of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogs

Compound IDBacterial StrainActivity Metric (e.g., MIC, IC50)ValueReference
Hydrazone derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidS. aureus (ATCC 9144)MIC3.9 µg/mL--INVALID-LINK--
5-nitrothienylhydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidS. aureus (ATCC 9144)MIC<7.8 µg/mL--INVALID-LINK--
5-nitrofurylhydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidL. monocytogenes (ATCC 7644)MIC7.8 µg/mL--INVALID-LINK--
5-nitrothienylhydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidE. coli (ATCC 8739)MIC15.6 µg/mL--INVALID-LINK--

Note: The data presented is for analogous compounds and not for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Signaling Pathway: Bacterial Protein Synthesis Inhibition

bacterial_protein_synthesis_inhibition cluster_activation Aminoacylation Compound 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid (Analog) TyrRS Tyrosyl-tRNA Synthetase Compound->TyrRS Inhibition Tyr_tRNA Tyrosyl-tRNA(Tyr) TyrRS->Tyr_tRNA Catalyzes Protein Protein Synthesis tRNA_tyr tRNA(Tyr) tRNA_tyr->TyrRS Tyrosine Tyrosine Tyrosine->TyrRS Ribosome Ribosome Tyr_tRNA->Ribosome Ribosome->Protein CellDeath Bacterial Cell Death Protein->CellDeath Essential for survival anticancer_screening_workflow Start Test Compound: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid CellLines Panel of Cancer Cell Lines (e.g., A549, MDA-MB-231, etc.) Start->CellLines CytotoxicityAssay Cytotoxicity/Viability Assay (e.g., MTT, SRB) CellLines->CytotoxicityAssay IC50 Determine IC50 Values CytotoxicityAssay->IC50 MechanismStudies Mechanism of Action Studies IC50->MechanismStudies CellCycle Cell Cycle Analysis (Flow Cytometry) MechanismStudies->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) MechanismStudies->Apoptosis WesternBlot Western Blot Analysis (Key Signaling Proteins) MechanismStudies->WesternBlot mmp_inhibition_pathway ProinflammatoryStimuli Pro-inflammatory Stimuli (e.g., Cytokines) Cells Cells (e.g., Fibroblasts, Macrophages) ProinflammatoryStimuli->Cells ProMMPs Pro-MMPs (Inactive) Cells->ProMMPs Upregulation & Secretion ActiveMMPs Active MMPs ProMMPs->ActiveMMPs Activation Degradation ECM Degradation ActiveMMPs->Degradation Catalyzes Compound 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid (Analog) Compound->ActiveMMPs Inhibition ECM Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) ECM->Degradation Inflammation Tissue Damage & Inflammation Degradation->Inflammation

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Derivatives

This technical guide details the in vitro evaluation of various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, focusing on their promising antimicrobial and anticancer properties. The document outlines the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide details the in vitro evaluation of various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, focusing on their promising antimicrobial and anticancer properties. The document outlines the synthesis of these compounds, summarizes their biological activities in clear tabular formats, and provides detailed experimental protocols for key assays. Additionally, workflow diagrams generated using Graphviz are included to visually represent the experimental processes.

Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The general synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with a primary amine.[1] For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux.[2] Further modifications can be made to the carboxylic acid group, such as esterification followed by reaction with hydrazine hydrate to form a hydrazide.[2] This hydrazide can then be condensed with various aromatic aldehydes to produce a range of hydrazone derivatives.[3]

In Vitro Antimicrobial Activity

Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro antimicrobial activity of representative compounds from this class.

Table 1: In Vitro Antibacterial Activity of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [4][5]

Compound/DerivativeStaphylococcus aureus (ATCC 9144) MIC (µg/mL)Listeria monocytogenes (ATCC 7644) MIC (µg/mL)Bacillus cereus (ATCC 11778) MIC (µg/mL)Escherichia coli (ATCC 8739) MIC (µg/mL)
Hydrazone with benzylidene moiety3.9---
Hydrazone with 5-nitrothien-2-yl fragment> Cefuroxime (7.8)> Cefuroxime (7.8)> Cefuroxime (7.8)> Cefuroxime (7.8)
Hydrazone with 5-nitrofuran-2-yl moietyPotentPotentPotentPotent
Cefuroxime (Control)7.87.87.87.8

Table 2: In Vitro Antimicrobial Activity of a 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivative (Compound 21) [6][7]

PathogenMIC (µg/mL)
Multidrug-resistant Staphylococcus aureusPromising and selective activity
Linezolid/tedizolid-resistant S. aureus4–64
Experimental Protocol: Antimicrobial Susceptibility Testing

The following protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Control antibiotics (e.g., Cefuroxime)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture D Standardized Inoculum A->D Prepare Inoculum (0.5 McFarland) B Test Compound Stock E Diluted Compounds & Controls in Plate B->E Serial Dilution C Control Antibiotic C->E F Inoculate Plate D->F E->F G Incubate (37°C, 18-24h) F->G H Read Plates (Visual/Spectrophotometer) G->H I Determine MIC H->I MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Cancer Cell Culture C Adhered Cells A->C Seed Cells in 96-well Plate B Test Compound Stock D Compound Dilutions B->D Prepare Dilutions E Treat Cells C->E D->E F Incubate (24-72h) E->F G Add MTT Solution F->G H Incubate (2-4h) G->H I Solubilize Formazan H->I J Read Absorbance (570 nm) I->J K Calculate Cell Viability J->K

References

Exploratory

The Pharmacological Potential of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid: A Predictive Profile Based on Analog Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-25-2, Molecular Formula: C14H17NO3) is a derivative of pyroglutamic...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-25-2, Molecular Formula: C14H17NO3) is a derivative of pyroglutamic acid, a class of compounds known for a diverse range of biological activities.[1][2][3] While a specific pharmacological profile for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is not extensively documented in publicly available literature, the known activities of structurally related 1-substituted-5-oxopyrrolidine-3-carboxylic acids provide a strong foundation for predicting its potential therapeutic applications. This technical guide summarizes the pharmacological data of these related compounds, outlines potential experimental protocols for evaluation, and visualizes relevant biological pathways to guide future research into this molecule.

Predictive Pharmacological Profile Based on Analog Structures

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a variety of pharmacological effects, including analgesic, antihypoxic, antimicrobial, and anticancer activities.[4][5][6][7] The nature of the substituent at the 1-position of the pyrrolidine ring significantly influences the biological activity.[4]

Table 1: Summary of Investigated Biological Activities of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Pharmacological ActivitySubstituent at 1-PositionObserved EffectReference
Analgesic & Antihypoxic Aromatic or heterocyclic radicalsVarying degrees of analgesic and antihypoxic effects. Aromatic substituents showed slightly greater analgesic activity.[4]
Antibacterial 1-(2-Hydroxy-5-methylphenyl)Derivatives showed efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[8][9]
Anticancer 1-(4-Acetamidophenyl)Derivatives exhibited cytotoxic activity against human lung carcinoma (A549) cells.[6][10]
Anti-inflammatory Various benzotriazolyl and oxadiazolyl derivativesInhibition of matrix metalloproteinases (MMP-2 and MMP-9).[11]

Proposed Experimental Protocols for Pharmacological Evaluation

To establish a comprehensive pharmacological profile of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a tiered screening approach is recommended. The following are detailed methodologies for key initial experiments.

In Vitro Antimicrobial Activity Assessment
  • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Methodology: Broth Microdilution Assay

    • Prepare a stock solution of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive controls (medium with inoculum and no compound) and negative controls (medium only).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay
  • Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.

  • Methodology: MTT Assay

    • Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Potential Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid could potentially modulate pathways involved in cell proliferation, inflammation, or bacterial survival.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid purification Purification & Structural Confirmation (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial cytotoxicity Cytotoxicity Assays (IC50) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., MMP inhibition) purification->anti_inflammatory pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis target_id Target Identification

Proposed experimental workflow for pharmacological profiling.

signaling_pathway cluster_cell Potential Anticancer Mechanism compound 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid receptor Cell Surface Receptor / Intracellular Target compound->receptor mapk MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k apoptosis Apoptosis mapk->apoptosis Activation proliferation Cell Proliferation & Survival mapk->proliferation Inhibition pi3k->proliferation Inhibition

Hypothetical signaling pathways modulated by a cytotoxic agent.

While direct pharmacological data for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is currently sparse, the established bioactivity of its structural analogs strongly suggests its potential as a lead compound for the development of new therapeutic agents. The mesityl group, with its bulky and lipophilic nature, may confer unique properties regarding target binding and pharmacokinetic profile compared to previously studied derivatives. The proposed experimental protocols provide a clear path forward for a thorough investigation of its pharmacological profile. Further research into its antimicrobial, anticancer, and anti-inflammatory properties is warranted to unlock its therapeutic potential.

References

Foundational

An In-depth Technical Guide to 1-mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-25-2) and its Analogs

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data, detailed experimental protocols, and defined uses for 1-mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-25-...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data, detailed experimental protocols, and defined uses for 1-mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-25-2). This guide provides the available physicochemical properties for this specific compound and supplements this with a comprehensive overview of the properties and applications of the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which have been investigated for various therapeutic applications.

Physicochemical Properties of 1-mesityl-5-oxopyrrolidine-3-carboxylic acid

The compound with CAS number 63675-25-2 is identified as 1-mesityl-5-oxopyrrolidine-3-carboxylic acid, also known as 5-Oxo-1-(2,4,6-trimethyl-phenyl)-pyrrolidine-3-carboxylic acid. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 63675-25-2[1][2]
Molecular Formula C₁₄H₁₇NO₃[1][2]
Molecular Weight 247.29 g/mol [2]
Alternate Name 5-Oxo-1-(2,4,6-trimethyl-phenyl)-pyrrolidine-3-carboxylic acid[1]
Hazard Irritant[1]

The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Promising Core in Medicinal Chemistry

While data on the specific mesityl derivative is unavailable, the 5-oxopyrrolidine-3-carboxylic acid core structure is a recognized scaffold in the development of new therapeutic agents. Research has primarily focused on the synthesis of various derivatives and their evaluation for antimicrobial and anticancer activities. These derivatives serve as valuable probes for understanding structure-activity relationships within this chemical class.

Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

A general synthetic route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the cyclization of itaconic acid with a primary amine. This versatile method allows for the introduction of a wide range of substituents at the 1-position of the pyrrolidinone ring.

G ItaconicAcid Itaconic Acid Reaction + ItaconicAcid->Reaction PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Reaction Solvent Solvent (e.g., Water, Acetic Acid) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Reaction->Product Cyclocondensation

General Synthetic Scheme for 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.

Biological Activities of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Antimicrobial Activity

Numerous studies have demonstrated the potential of 5-oxopyrrolidine-3-carboxylic acid derivatives as antimicrobial agents, particularly against Gram-positive bacteria. The antimicrobial activity is highly dependent on the nature of the substituent at the 1-position and further modifications at the 3-position.

For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity. Hydrazone derivatives, in particular, showed promising results.[3]

Compound DerivativeTest OrganismMIC (μg/mL)Reference Compound (Cefuroxime) MIC (μg/mL)
Hydrazone with benzylidene moietyS. aureus3.97.8
Hydrazone with 5-nitrothien-2-yl fragmentVarious strainsSurpassed control7.8

These compounds have also shown efficacy in disrupting bacterial biofilms, a key factor in persistent infections.[3]

Anticancer Activity

Derivatives of the 5-oxopyrrolidine scaffold have also been investigated for their potential as anticancer agents. For example, certain derivatives have been shown to exhibit cytotoxic activity against human lung cancer cell lines (A549).[4] The introduction of specific moieties, such as 5-nitrothiophene, has been linked to promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, which can be relevant in the context of cancer patient care.

Experimental Protocols for Analog Synthesis and Evaluation

While specific protocols for 1-mesityl-5-oxopyrrolidine-3-carboxylic acid are not available, the following are representative experimental procedures for the synthesis and biological evaluation of related derivatives, based on published literature.

General Procedure for the Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid

A mixture of itaconic acid and the corresponding substituted aniline is heated in a suitable solvent (e.g., water or acetic acid) under reflux for several hours. After cooling, the resulting precipitate is filtered, washed, and recrystallized to yield the desired product. The structure of the synthesized compound is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][5]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). A standardized suspension of the test microorganism is added to microtiter plate wells containing serial dilutions of the test compound. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

G cluster_0 Compound Preparation cluster_1 Microorganism Culture Compound Synthesized Compound SerialDilution Serial Dilution Compound->SerialDilution Inoculation Inoculation of Microtiter Plate SerialDilution->Inoculation Microorganism Bacterial/Fungal Strain Standardization Culture Standardization Microorganism->Standardization Standardization->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC

Workflow for In Vitro Antimicrobial Susceptibility Testing.

Conclusion and Future Directions

1-mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-25-2) is a chemical entity for which specific biological data is currently lacking in the public domain. However, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives represents a promising scaffold in drug discovery, with demonstrated potential for the development of novel antimicrobial and anticancer agents.

Future research efforts could be directed towards the synthesis and biological evaluation of 1-mesityl-5-oxopyrrolidine-3-carboxylic acid to elucidate its potential therapeutic properties. Given the activities of its analogs, investigations into its antimicrobial and cytotoxic effects would be a logical starting point. Furthermore, exploring the structure-activity relationship by modifying the mesityl group could provide valuable insights for the design of more potent and selective drug candidates based on the 5-oxopyrrolidine-3-carboxylic acid core.

References

Exploratory

"molecular weight and formula of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound belonging to the pyrrolidinone class of molecules. The pyrrolidinone core i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound belonging to the pyrrolidinone class of molecules. The pyrrolidinone core is a key structural motif found in various natural products and synthetic compounds with a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, a general synthesis approach, and the potential biological significance of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, drawing on data from related compounds to infer its characteristics in the absence of specific literature.

Chemical Properties and Data

The fundamental chemical properties of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid have been identified. A summary of this quantitative data is presented below for clarity and quick reference.

PropertyValueReference
Molecular Weight 247.29 g/mol [1]
Chemical Formula C₁₄H₁₇NO₃[1]
CAS Number 63675-25-2[1]

Synthesis Methodology

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Materials:

  • Itaconic acid

  • Mesitylamine

  • Solvent (e.g., water, acetic acid, or solvent-free)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium carbonate (for neutralization, if necessary)

  • Distilled water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of itaconic acid and mesitylamine.

  • Solvent Addition: Depending on the specific procedure, a solvent such as water or acetic acid may be added. Some syntheses of similar compounds are carried out under solvent-free conditions at elevated temperatures.[2]

  • Heating: The reaction mixture is heated to reflux for a period of several hours. The exact temperature and reaction time will need to be determined empirically. For solvent-free reactions, temperatures may range from 140-165°C.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

  • Workup:

    • If the reaction is conducted in an aqueous solvent, the product may precipitate upon cooling. The solid can then be collected by filtration.

    • If an acidic solvent is used, the mixture may be cooled and neutralized with a base such as sodium carbonate solution to induce precipitation.

    • The crude product should be washed with cold water to remove any unreacted starting materials or water-soluble byproducts.

  • Purification: The crude 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid and the lactam ring.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid are not extensively documented. However, the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives has been investigated for various pharmacological effects. These studies provide a basis for inferring the potential biological relevance of the mesityl-substituted analog.

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess analgesic and antihypoxic effects.[2] Notably, compounds with an aromatic or heterocyclic substituent at the 1-position have shown slightly greater analgesic activity.[2] This suggests that the mesityl group, as a bulky aromatic substituent, may confer interesting biological properties.

Furthermore, various derivatives of this scaffold have been explored for their potential as:

  • Antimicrobial agents

  • Anticancer agents

  • Anti-inflammatory agents

The development of novel therapeutics often involves the synthesis and screening of a library of related compounds to identify a lead candidate with optimal activity and safety profiles. The general workflow for such a drug discovery process is outlined below.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Itaconic Acid & Mesitylamine synthesis Cyclization Reaction start->synthesis Reactants purification Purification (Recrystallization) synthesis->purification characterization Structural Analysis (NMR, IR, MS) purification->characterization screening In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) characterization->screening hit_id Hit Identification screening->hit_id lead_opt Structure-Activity Relationship (SAR) Studies hit_id->lead_opt Active Compound preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical

Drug Discovery and Development Workflow.

Conclusion

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a compound with a well-defined chemical formula and molecular weight. While specific experimental and biological data for this particular molecule are sparse, its structural relationship to a class of biologically active compounds suggests its potential as a subject for further investigation in drug discovery and development. The general synthetic route is straightforward, allowing for its preparation and subsequent evaluation in various biological assays. Future research is warranted to fully elucidate the chemical and pharmacological properties of this compound.

References

Protocols & Analytical Methods

Method

Synthetic Routes for 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids, a scaffold of significant i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The described methods are based on established literature procedures and offer a guide for the preparation of this important class of molecules.

Introduction

1-Aryl-5-oxopyrrolidine-3-carboxylic acids are key building blocks in the development of novel therapeutic agents. Their derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The synthetic routes to these compounds are of great interest to medicinal chemists and process development scientists. This document outlines the primary synthetic strategies and provides detailed experimental protocols for their preparation.

Synthetic Strategies

The most common and direct approach to the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids involves the condensation of an aromatic amine with itaconic acid. This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization/dehydration. Variations in reaction conditions, such as solvent and temperature, can be optimized to improve yields and purity.

A general overview of this primary synthetic pathway is presented below:

Synthesis_Overview ArylAmine Aryl Amine Intermediate Michael Adduct (Intermediate) ArylAmine->Intermediate + ItaconicAcid Itaconic Acid ItaconicAcid->Intermediate Product 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Intermediate->Product Cyclization/ Dehydration

Caption: General reaction scheme for the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids.

Further functionalization of the carboxylic acid moiety can lead to a diverse library of derivatives, including esters, amides, and hydrazones, expanding the chemical space for drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from the method described for the synthesis of compound 1a in the work by Al-blewi et al.[1][3]

Materials:

  • 2-Aminophenol

  • Itaconic acid

  • Deionized water

Procedure:

  • To a solution of itaconic acid (6.5 g, 50 mmol) in water (16 mL), add 2-aminophenol (4.91 g, 45 mmol).

  • Heat the reaction mixture at reflux for 12 hours.

  • Cool the mixture to room temperature.

  • Collect the formed precipitate by filtration.

  • Wash the precipitate with water and dry to afford the final product.

Expected Yield: 74.4%[3] Product Characteristics: Pale brown solid, m.p. 178–179 °C (from water).[3]

Protocol 2: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is based on the synthesis of compound 2 as reported by Al-Zoubi et al.[2]

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Deionized water

  • 5% Hydrochloric acid

Procedure:

  • React N-(4-aminophenyl)acetamide with itaconic acid in water at reflux for 12 hours.[2]

  • After cooling, acidify the reaction mixture with 5% HCl.[2]

  • Collect the resulting precipitate by filtration, wash with water, and dry.

Expected Yield: 96%[2]

Protocol 3: General Procedure for the Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

This generalized procedure is based on the common methodologies found in the literature.[1][2][4][5]

Workflow Diagram:

General_Protocol_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation Reactants Dissolve Aryl Amine and Itaconic Acid in Solvent (e.g., Water) Reflux Heat to Reflux (typically 12-24h) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Solvent Filter->Wash Dry Dry the Product Wash->Dry

Caption: A typical experimental workflow for the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 1-Aryl-5-oxopyrrolidine-3-carboxylic acids as reported in the literature.

Aryl AmineSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminophenolWaterReflux1274.4[3]
4-AminobenzenesulfonamidesSolvent-free140–165--[4]
N-(4-aminophenyl)acetamideWaterReflux1296[2]
2-Amino-4-methylphenol----[5][6]

Note: "-" indicates data not specified in the cited abstract.

Further Derivatization

The carboxylic acid group of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids is a versatile handle for further chemical modifications. Common derivatizations include:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester.[1][2]

  • Amide Formation: Coupling with amines using standard peptide coupling reagents can produce a variety of amides.[7]

  • Hydrazide and Hydrazone Synthesis: Conversion to the acid hydrazide via reaction with hydrazine hydrate, followed by condensation with aldehydes or ketones, provides access to hydrazone derivatives.[1][2][8]

The following diagram illustrates the pathways for derivatization:

Derivatization_Pathways CarboxylicAcid 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Ester Ester Derivative CarboxylicAcid->Ester Alcohol, H+ Amide Amide Derivative CarboxylicAcid->Amide Amine, Coupling Agent Hydrazide Hydrazide Intermediate CarboxylicAcid->Hydrazide Hydrazine Hydrate Hydrazone Hydrazone Derivative Hydrazide->Hydrazone Aldehyde/Ketone

Caption: Common derivatization pathways for 1-Aryl-5-oxopyrrolidine-3-carboxylic acids.

Conclusion

The synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids is a robust and well-established process, primarily relying on the condensation of aromatic amines with itaconic acid. The provided protocols offer a starting point for the laboratory-scale preparation of these valuable compounds. The ease of synthesis and the potential for further derivatization make this scaffold highly attractive for the development of new chemical entities in drug discovery. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application

Application Notes and Protocols: Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyrrolidinone carboxylic acid. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyrrolidinone carboxylic acid. This class of compounds serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[1][2][3] The synthesis described herein is based on the well-established reaction of itaconic acid with a primary amine, in this case, mesitylamine.

Principle of the Reaction

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be achieved through the cyclization reaction of itaconic acid with primary amines.[4] The reaction proceeds by a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the five-membered lactam ring. The reaction is typically carried out by heating the reactants, either neat or in a suitable solvent like water or acetic acid.

Materials and Equipment

Reagents:

  • Itaconic acid (CAS 97-65-4)

  • Mesitylamine (2,4,6-trimethylaniline) (CAS 88-05-1)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Melting point apparatus

  • NMR spectrometer and/or other analytical instruments for product characterization

Experimental Protocol

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine itaconic acid and mesitylamine.

  • Add deionized water to serve as the solvent.

2. Reaction Conditions:

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for a period of 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Product Isolation and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate of the crude product should form upon cooling. If no precipitate forms, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any unreacted starting materials.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture.

4. Product Characterization:

  • Dry the purified product under vacuum.

  • Determine the melting point of the final product.

  • Confirm the structure of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a 1-aryl-5-oxopyrrolidine-3-carboxylic acid. Actual values may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactants
Itaconic Acid1.0 equivalent
Mesitylamine1.0-1.1 equivalentsA slight excess of the amine can be used to ensure complete reaction.
Reaction Conditions
SolventWaterOther solvents like acetic acid can also be used.
Temperature100 °C (Reflux)
Reaction Time8-12 hoursMonitor by TLC for completion.
Product Information
Molecular FormulaC₁₄H₁₇NO₃[5][6]
Molecular Weight247.29 g/mol [5][6]
Theoretical YieldVaries with scale
Actual Yield70-85% (Typical)Yields are dependent on purification methods.
AppearanceOff-white to pale brown solid

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Mesitylamine is toxic and should be handled with care. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Diagrams

Synthesis_Workflow Workflow for the Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_purification Purification & Analysis Reactant1 Itaconic Acid Reaction_Setup Combine Reactants and Solvent Reactant1->Reaction_Setup Reactant2 Mesitylamine Reactant2->Reaction_Setup Solvent Deionized Water Solvent->Reaction_Setup Reflux Heat to Reflux (100°C) for 8-12h Reaction_Setup->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Characterization Characterize Product (NMR, MS) Drying->Characterization Final_Product 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid Characterization->Final_Product

Caption: A flowchart illustrating the key steps in the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

References

Method

Application Notes and Protocols: 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Introduction The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a wide range of biologica...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a wide range of biological activities. Derivatives of this core structure, particularly those substituted at the 1-position, have been explored for various therapeutic applications, including as analgesic, antihypoxic, antimicrobial, and anticancer agents.[1][2] The structural rigidity of the pyrrolidinone ring and the presence of a carboxylic acid moiety, which can act as a key pharmacophore or be further functionalized, make this scaffold an attractive starting point for the design of novel therapeutic agents.

While direct medicinal chemistry applications of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid are not extensively documented in publicly available literature, the broader class of 1-aryl and 1-heteroaryl derivatives has shown significant promise. This document provides an overview of the applications of these compounds, with a focus on their synthesis, biological activities, and protocols for their evaluation, drawing from studies on closely related analogs.

Key Biological Activities

Antimicrobial Activity

Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated notable antibacterial and antifungal properties. In particular, hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[3][4][5]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives [3][4]

CompoundS. aureus (ATCC 9144)L. monocytogenes (ATCC 7644)B. cereus (ATCC 11778)E. coli (ATCC 8739)
Hydrazone with benzylidene moiety3.9 µg/mL15.6 µg/mL15.6 µg/mL31.2 µg/mL
Hydrazone with 5-nitrofuran-2-yl moiety7.8 µg/mL7.8 µg/mL7.8 µg/mL15.6 µg/mL
Hydrazone with 5-nitrothien-2-yl fragment7.8 µg/mL7.8 µg/mL7.8 µg/mL7.8 µg/mL
Cefuroxime (Control)7.8 µg/mL3.9 µg/mL3.9 µg/mL7.8 µg/mL

Some of these compounds have also shown excellent results in disrupting biofilms of S. aureus and E. coli.[3][4][5] Further studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have revealed promising activity against vancomycin-intermediate S. aureus strains and multidrug-resistant C. auris isolates.[6]

Anticancer Activity

The 5-oxopyrrolidine scaffold has also been investigated for its anticancer potential. Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against A549 human lung cancer cells.[7] Additionally, a 5-fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated the highest anticancer activity in an A549 cell culture model in another study.[6]

Other Activities

Studies have also reported analgesic and antihypoxic effects for 1-substituted 5-oxopyrrolidine-3-carboxylic acids, with compounds having an aromatic or heterocyclic radical at the 1-position generally showing greater analgesic activity.[1][2]

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives.

Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes the general synthesis of a 1-aryl-5-oxopyrrolidine-3-carboxylic acid, exemplified by the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[6]

Materials:

  • Itaconic acid

  • 2-Aminophenol (or other substituted amine)

  • Water

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • To a solution of itaconic acid (50 mmol) in water (16 mL), add the corresponding aminophenol (45 mmol).

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the formed precipitate by filtration.

  • Wash the precipitate with water and dry to yield the final product.

SynthesisWorkflow ItaconicAcid Itaconic Acid Reaction Reflux, 12h ItaconicAcid->Reaction Amine Substituted Amine (e.g., 2-Aminophenol) Amine->Reaction Solvent Water Solvent->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Drying->Product

General synthesis workflow for 1-aryl-5-oxopyrrolidine-3-carboxylic acids.
Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of hydrazone derivatives from the corresponding carboxylic acid hydrazide, which has been shown to be a key intermediate for enhancing biological activity.[3]

Materials:

  • 1-Aryl-5-oxopyrrolidine-3-carbohydrazide

  • Aromatic or heterocyclic aldehyde

  • Propan-2-ol

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • To a hot solution of the 1-aryl-5-oxopyrrolidine-3-carbohydrazide (3 mmol) in propan-2-ol (15 mL), add the corresponding aldehyde (4 mmol).

  • Heat the mixture at reflux for 2 to 4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting solid by filtration.

  • Wash the solid with propan-2-ol and dry to obtain the target hydrazone derivative.

HydrazoneSynthesis Hydrazide 1-Aryl-5-oxopyrrolidine- 3-carbohydrazide Reaction Reflux, 2-4h Hydrazide->Reaction Aldehyde Aromatic/Heterocyclic Aldehyde Aldehyde->Reaction Solvent Propan-2-ol Solvent->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Propan-2-ol Filtration->Washing Drying Drying Washing->Drying Product Hydrazone Derivative Drying->Product

Workflow for the synthesis of hydrazone derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[3][4]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The carboxylic acid moiety is a common feature in many drugs and can be involved in crucial interactions with biological targets. However, it can also lead to unfavorable pharmacokinetic properties. Bioisosteric replacement of the carboxylic acid is a common strategy in medicinal chemistry to overcome these limitations while maintaining or improving biological activity.

CarboxylicAcidBioisosteres CarboxylicAcid Carboxylic Acid Moiety in Lead Compound Properties Pharmacokinetic & Toxicological Properties CarboxylicAcid->Properties PoorProperties Poor Permeability Metabolic Instability Rapid Elimination Properties->PoorProperties can lead to BioisostericReplacement Bioisosteric Replacement PoorProperties->BioisostericReplacement addressed by Bioisosteres Bioisosteres (e.g., Tetrazoles, Hydroxytriazoles) BioisostericReplacement->Bioisosteres utilizes ImprovedProperties Improved Permeability Enhanced Metabolic Stability Longer Half-life Bioisosteres->ImprovedProperties can result in MaintainedActivity Maintained or Improved Biological Activity Bioisosteres->MaintainedActivity aims for

Strategy of carboxylic acid bioisosteric replacement in drug design.

Conclusion

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of new therapeutic agents with a broad spectrum of activities. The synthetic accessibility and the possibility for diverse functionalization at the 1-position and the carboxylic acid moiety allow for the generation of large libraries of compounds for screening. The data on antimicrobial and anticancer activities of various analogs highlight the potential of this chemical class. Further investigation, including the exploration of the medicinal chemistry of the specifically mentioned 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, is warranted to fully elucidate the therapeutic potential of this scaffold.

References

Application

Application Notes &amp; Protocols: Development of Antibacterial Agents from 5-Oxopyrrolidine-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the development of novel antibacterial agents derived from the 5-oxopyrrolidine-3-carboxylic aci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel antibacterial agents derived from the 5-oxopyrrolidine-3-carboxylic acid scaffold. The following sections detail the synthesis, antibacterial activity, and experimental protocols for professionals engaged in antimicrobial research and drug discovery.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents. The 5-oxopyrrolidine (also known as pyroglutamic acid) core is a privileged scaffold in medicinal chemistry, found in numerous natural products with diverse biological activities.[1] This document focuses on synthetic derivatives of 5-oxopyrrolidine-3-carboxylic acid, which have emerged as a promising class of compounds with potent antibacterial properties, particularly against Gram-positive pathogens.[2][3]

Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

The general synthetic strategy involves the initial formation of a 1-substituted-5-oxopyrrolidine-3-carboxylic acid, which serves as a key intermediate for further derivatization. A common starting point is the reaction of a primary amine with itaconic acid.[3][4] The resulting carboxylic acid can then be converted to its corresponding acid hydrazide, which is a versatile precursor for the synthesis of various hydrazones, azoles, and other heterocyclic derivatives.[5][6]

General Synthetic Workflow

Synthetic Workflow A Primary Amine + Itaconic Acid B 1-Substituted- 5-oxopyrrolidine-3-carboxylic acid A->B Reflux in water or solvent C Acid Hydrazide Derivative B->C 1. Esterification (e.g., MeOH, H2SO4) 2. Hydrazinolysis (N2H4·H2O) D Hydrazone Derivatives C->D Condensation with Aromatic Aldehydes E Azole/Diazole Derivatives C->E Reaction with Diketones (e.g., pentane-2,4-dione) F Other Heterocyclic Derivatives C->F Various Cyclization Reactions Drug_Development_Workflow A Scaffold Selection: 5-Oxopyrrolidine-3-carboxylic acid B Library Synthesis of Derivatives (e.g., Hydrazones, Azoles) A->B C Primary Antibacterial Screening (MIC/MBC determination) B->C D Screening against Drug-Resistant Strains C->D E Biofilm Disruption Assays D->E F Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Analogue Synthesis and Optimization G->H I In Vitro Toxicology H->I J Candidate Drug I->J Preclinical Development

References

Method

Application Notes: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid in Cancer Research

Introduction The compound 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid belongs to the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives. While specific research on the anticancer properties of 1-Mesityl-5-o...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid belongs to the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives. While specific research on the anticancer properties of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is not extensively documented in publicly available literature, its derivatives have been synthesized and investigated for their potential as anticancer agents against various cancer cell lines.[1][2][3][4][5][6] This class of compounds serves as a scaffold for the development of novel therapeutic molecules. The mesityl group, a bulky and lipophilic substituent, may influence the compound's pharmacokinetic and pharmacodynamic properties, making it a molecule of interest for further investigation in oncology.

General Mechanism of Action (Hypothesized)

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic effects against cancer cells, suggesting they may interfere with essential cellular processes required for proliferation and survival.[1][5] The precise mechanism of action for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is yet to be elucidated. However, based on the activity of similar small molecules in cancer research, it could potentially target key signaling pathways involved in cell cycle regulation, apoptosis, or angiogenesis. A plausible hypothetical target could be a critical kinase within a proliferation-related signaling cascade.

Hypothetical Signaling Pathway Targeted by 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, leading to a reduction in tumor cell proliferation.

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Inhibitor 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid Inhibitor->RAF

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are generalized protocols for the initial assessment of a novel compound like 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid in cancer research.

In Vitro Cell Viability Assay

This protocol is designed to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

1. Materials and Reagents:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, count them, and adjust the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid in complete medium from the DMSO stock. A common concentration range to start with is 0.1 µM to 100 µM.[8]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[9]

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a novel anticancer compound.

In_Vitro_Workflow Start Start: Novel Compound (1-Mesityl-5-oxopyrrolidine-3-carboxylic acid) Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTT, WST-1) Cell_Culture->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Mechanism_Assays Mechanism of Action Assays (Apoptosis, Cell Cycle) IC50->Mechanism_Assays Western_Blot Western Blot for Signaling Pathway Analysis Mechanism_Assays->Western_Blot End End: Candidate for In Vivo Studies Western_Blot->End

A generalized workflow for in vitro compound screening.
In Vivo Xenograft Model Protocol (General)

This protocol provides a general framework for evaluating the in vivo efficacy of a compound using a tumor xenograft model.[10][11]

1. Materials and Reagents:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line for implantation

  • Matrigel (optional, to promote tumor growth)

  • 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent like Tween 80)

  • Calipers for tumor measurement

  • Anesthesia

2. Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in sterile PBS or medium, often mixed with Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-5 million cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

    • Administer the vehicle solution to the control group.

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • Continue treatment for a specified period or until tumors in the control group reach a predetermined maximum size.

    • Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Data Presentation

While no specific quantitative data is available for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, the following tables illustrate how data from the described experiments would be presented.

Table 1: In Vitro Cytotoxicity of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7BreastData to be determined
A549LungData to be determined
PC-3ProstateData to be determined
HCT116ColonData to be determined

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupNMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control8Data to be determined-Data to be determined
Compound (X mg/kg)8Data to be determinedData to be determinedData to be determined

Disclaimer: The information provided is for research purposes only. The protocols are generalized and should be optimized based on the specific cell lines, animal models, and compound characteristics. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application

Application Notes and Protocols: Anti-inflammatory Applications of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Oxopyrrolidine-3-carboxylic acid derivatives represent a class of heterocyclic compounds with significant therapeutic potential. These scaffo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopyrrolidine-3-carboxylic acid derivatives represent a class of heterocyclic compounds with significant therapeutic potential. These scaffolds are integral to various natural products and synthetic molecules, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2] Recent research has highlighted their promise as potent anti-inflammatory agents, offering novel avenues for the development of therapeutics targeting inflammatory pathways. This document provides a detailed overview of the anti-inflammatory applications of these derivatives, including quantitative data on their activity, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Anti-inflammatory Activity: Inhibition of Matrix Metalloproteinases (MMPs)

A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their in-vitro anti-inflammatory activity.[1][2] The primary targets for this evaluation were Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), enzymes that are well-known to be involved in the inflammatory process through the degradation of the extracellular matrix.

Quantitative Data Summary

The anti-inflammatory activity of the synthesized compounds was quantified by measuring the percentage of inhibition against MMP-2 and MMP-9. The results for a selection of the most promising compounds are summarized in the table below.

Compound IDSubstitution (Ar)% Inhibition of MMP-2% Inhibition of MMP-9
3d 4-ChlorophenylExcellentExcellent
3e 4-FluorophenylExcellentExcellent
3f 2-NitrophenylExcellentExcellent

Note: The source material qualitatively describes the results as "excellent" and "quite promising" without providing specific numerical percentage inhibition values.[1][2]

Experimental Protocols

The following protocols are based on the methodologies described for the synthesis and in-vitro anti-inflammatory screening of 5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2]

Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives (General Procedure)

This protocol outlines the synthesis of 2-substituted-1-(2-(5-((5-benzoyl-1H-benzo[d][1][3] triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Step 1: Synthesis of Schiff Bases

  • Dissolve equimolar amounts of 2-(5-((5-benzoyl-1H-benzo[d][1][2][3]triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazide and a selected aromatic aldehyde in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

Step 2: Cyclization with Succinic Anhydride

  • Dissolve the Schiff base from Step 1 and succinic anhydride in anhydrous toluene.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture and filter the solid product.

  • Purify the crude product by extraction with ethyl acetate after the addition of sodium carbonate.[2]

In-Vitro Anti-inflammatory Activity Assay (MMP-2 and MMP-9 Inhibition)

This protocol describes the screening of the synthesized compounds for their ability to inhibit MMP-2 and MMP-9.[1]

  • Preparation of Test Compounds: Dissolve 10 mg of each target compound in 1 mL of Dimethyl sulfoxide (DMSO).

  • Enzyme Source: Utilize a commercially available or laboratory-prepared MMP extract containing MMP-2 and MMP-9.

  • Assay Procedure:

    • The specific details of the enzyme inhibition assay (e.g., substrate, buffer conditions, incubation time, and detection method) are not explicitly stated in the provided source. A general gelatin zymography or a fluorometric MMP activity assay is typically used.

    • In a typical fluorometric assay, the enzyme is pre-incubated with the test compound for a specific period.

    • A fluorogenic MMP substrate is then added, and the increase in fluorescence, corresponding to substrate cleavage, is measured over time using a fluorescence plate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without the inhibitor).

  • Data Analysis: Calculate the percentage of inhibition for each compound against both MMP-2 and MMP-9.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effect of the described 5-oxopyrrolidine-3-carboxylic acid derivatives is attributed to their ability to inhibit MMP-2 and MMP-9.[1][2] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in tissue remodeling and inflammation. Overexpression and excessive activity of MMPs, particularly MMP-2 and MMP-9 (also known as gelatinases), are associated with the breakdown of the extracellular matrix, which facilitates immune cell infiltration and perpetuates the inflammatory response.

Another key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While not directly investigated for the primary compounds discussed, other pyrrolidine derivatives have been studied for their effects on these enzymes, suggesting a potential mechanism for some analogs.[4]

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_screening Anti-inflammatory Screening start Starting Materials (Acetohydrazide derivative, Aromatic Aldehyde) schiff_base Schiff Base Formation (Ethanol, Glacial Acetic Acid, Reflux) start->schiff_base cyclization Cyclization (Toluene, N2 atmosphere) schiff_base->cyclization succinic_anhydride Succinic Anhydride succinic_anhydride->cyclization product 5-Oxopyrrolidine-3-carboxylic Acid Derivatives cyclization->product dissolution Compound Dissolution (DMSO) product->dissolution mmp_assay MMP-2 & MMP-9 Inhibition Assay dissolution->mmp_assay data_analysis Data Analysis (% Inhibition) mmp_assay->data_analysis

Caption: Experimental workflow for the synthesis and anti-inflammatory screening of 5-oxopyrrolidine-3-carboxylic acid derivatives.

mmp_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cell Immune Cells (e.g., Macrophages, Neutrophils) inflammatory_stimuli->cell mmp_expression Increased Expression and Activation of MMP-2 & MMP-9 cell->mmp_expression ecm_degradation ECM Degradation mmp_expression->ecm_degradation act on ecm Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) ecm->ecm_degradation cell_migration Immune Cell Migration and Infiltration ecm_degradation->cell_migration inflammation Amplification of Inflammatory Response cell_migration->inflammation inhibitor 5-Oxopyrrolidine-3-carboxylic Acid Derivatives inhibitor->mmp_expression

Caption: Simplified signaling pathway showing the role of MMP-2 and MMP-9 in inflammation and the inhibitory action of the derivatives.

Conclusion

5-Oxopyrrolidine-3-carboxylic acid derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties, primarily through the inhibition of matrix metalloproteinases MMP-2 and MMP-9. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, which can be screened for enhanced potency and selectivity. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals interested in exploring this chemical space for the discovery of novel anti-inflammatory therapeutics. Further investigation into the precise mechanism of action, structure-activity relationships, and in vivo efficacy is warranted to fully elucidate the therapeutic potential of these compounds.

References

Method

Application Notes and Protocols for the Derivatization of 1-Mesityl-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound with a core structure that is of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound with a core structure that is of significant interest in medicinal chemistry and drug development. The pyrrolidinone ring is a common motif in various biologically active molecules. Derivatization of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR), improvement of pharmacokinetic properties, and the development of novel therapeutic agents. These application notes provide detailed protocols for common derivatization reactions of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, specifically focusing on esterification and amide bond formation. The protocols are based on established chemical transformations of similar 5-oxopyrrolidine-3-carboxylic acid scaffolds.[1][2][3][4]

Chemical Structure

IUPAC Name: 1-mesityl-5-oxopyrrolidine-3-carboxylic acid CAS Number: 63675-25-2[5] Molecular Formula: C₁₄H₁₇NO₃[5] Molecular Weight: 247.29 g/mol [5]

Derivatization Strategies

The primary site for derivatization on 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is the carboxylic acid group. This functional group can be readily converted into a variety of other functional groups, including esters, amides, and acid hydrazides. These derivatives can serve as final products or as intermediates for further chemical modifications.[1][6]

Key Derivatization Reactions:
  • Esterification: Conversion of the carboxylic acid to an ester can modulate lipophilicity and cell permeability.

  • Amide Coupling: Formation of an amide bond with a diverse range of amines allows for the introduction of various substituents to probe biological interactions.

  • Hydrazide Formation: Synthesis of acid hydrazides provides a versatile intermediate that can be further reacted to form hydrazones, pyrazoles, and other heterocyclic systems.[1][2]

Experimental Protocols

The following are detailed protocols for the derivatization of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. These protocols are adapted from procedures for structurally related compounds and employ standard organic synthesis techniques.[1][7][8]

Protocol 1: Esterification via Acid Catalysis

This protocol describes the synthesis of a methyl ester derivative. The choice of alcohol can be varied to obtain other esters.

Materials:

  • 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

  • Methanol (or other alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Organic solvent (e.g., Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in an excess of methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Acid Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mL of methanol) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Carefully neutralize the residue with a 5% aqueous solution of sodium carbonate until the pH is approximately 8-9.[6]

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling using EDC/NHS

This protocol describes a general method for forming an amide bond with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7]

Materials:

  • 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[7]

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the activated NHS ester.[7]

  • Amine Coupling:

    • Add the desired amine (1.0-1.2 equivalents) to the solution containing the activated carboxylic acid.[7]

    • Continue to stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of 5-oxopyrrolidine-3-carboxylic acid derivatives based on literature precedents.

Derivatization ReactionReagents and CatalystsSolventTemperatureTime (hours)Typical Yield (%)Reference
Methyl Esterification Methanol, H₂SO₄ (cat.)MethanolReflux8>90[4][6]
Amide Coupling Amine, EDC, NHSDMF or DCMRoom Temp.2-1280-95[7]
Amide Coupling Amine, HATU, DIPEADMFRoom Temp.0.5-680-95[7]
Hydrazide Formation Hydrazine HydratePropan-2-olReflux15>90
Thiosemicarbazide Phenyl isothiocyanateMethanolReflux4-689-91[1][6]
Semicarbazide Phenyl isocyanateMethanolReflux4-689-91[1][6]

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of an amide derivative from 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid using a coupling agent.

experimental_workflow start Start: 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid activation Activation (EDC, NHS in DMF) start->activation amine_addition Amine Coupling (Primary/Secondary Amine) activation->amine_addition Stir at RT workup Aqueous Work-up (Wash with acid, base, brine) amine_addition->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Amide Derivative purification->product

Caption: Workflow for amide synthesis.

Signaling Pathway Logical Relationship for Derivatization

This diagram illustrates the logical relationship between the starting material and its potential derivatives, highlighting key intermediate steps.

derivatization_pathway acid 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid ester Ester Derivatives acid->ester Esterification (R-OH, H+) amide Amide Derivatives acid->amide Amide Coupling (R-NH2, EDC) hydrazide Acid Hydrazide acid->hydrazide Hydrazinolysis (N2H4) hydrazone Hydrazone Derivatives hydrazide->hydrazone Condensation (Aldehyde/Ketone) semicarbazide Semicarbazide Derivatives hydrazide->semicarbazide Reaction with Isocyanate thiosemicarbazide Thiosemicarbazide Derivatives hydrazide->thiosemicarbazide Reaction with Isothiocyanate

References

Application

Application Notes and Protocols for the Quantification of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid using modern analytical techniques. The methodologies described are based on established principles for the analysis of carboxylic acids and can be adapted and validated for specific research needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, suitable for routine analysis and formulations.

Experimental Protocol

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., a structurally similar and stable compound not present in the sample).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12.1-15 min: Re-equilibrate at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm.[1]

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)Intra-day: < 5%, Inter-day: < 7%
Accuracy (%Recovery)95 - 105%
Matrix EffectNot significant

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: HPLC-UV workflow for quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. Due to the polar nature of carboxylic acids, derivatization is often employed to enhance chromatographic retention and ionization efficiency.[2][3]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • To 50 µL of plasma, add 10 µL of an isotopic internal standard solution (e.g., ¹³C-labeled 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid).

  • Perform a liquid-liquid extraction with ethyl acetate.[4]

  • Evaporate the organic layer to dryness.

  • Derivatization:

    • Reconstitute the residue in 50 µL of acetonitrile/water (50/50, v/v).

    • Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) and 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine.[2]

    • Incubate at 40°C for 30 minutes.[2]

    • Dilute the mixture with 910 µL of acetonitrile/water (50/50, v/v).

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Elution:

    • 0-1 min: 15% B

    • 1-8 min: Linear gradient to 95% B

    • 8-9 min: Hold at 95% B

    • 9.1-12 min: Re-equilibrate at 15% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ionization Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • Analyte: Precursor Ion (m/z) -> Product Ion (m/z)

    • Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z)

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)Intra-day: < 10%, Inter-day: < 15%
Accuracy (%Recovery)90 - 110%
Matrix EffectMinimal, corrected by internal standard

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Isotopic IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporation LLE->Evaporate Derivatize Derivatization (3-NPH) Evaporate->Derivatize Inject Inject into UPLC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Spectro_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Scan Determine λmax Standards->Scan Measure Measure Absorbance Scan->Measure Curve Construct Calibration Curve Measure->Curve Calculate Calculate Concentration Curve->Calculate

References

Method

Application Notes and Protocols: Synthesis of Pyrrolidine Derivatives from Itaconic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrrolidine derivatives utilizing itaconic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrrolidine derivatives utilizing itaconic acid as a versatile starting material. The methodologies outlined herein focus on the construction of the 5-oxopyrrolidine core and its subsequent derivatization to yield compounds with potential therapeutic applications, including anticancer and antimicrobial activities.

Introduction

Itaconic acid, a bio-based dicarboxylic acid, serves as a valuable C5 building block in organic synthesis. Its inherent functionality, including a polymerizable double bond and two carboxylic acid groups, allows for diverse chemical transformations. One of the key applications of itaconic acid in medicinal chemistry is its use in the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids through a cascade aza-Michael addition and cyclization reaction with primary amines. These pyrrolidone scaffolds are prevalent in numerous biologically active compounds and offer significant opportunities for the development of novel therapeutics.

This document details the synthesis of key intermediates, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid and its corresponding carbohydrazide, and their subsequent conversion into a variety of derivatives, including hydrazones and pyrazoles. The potential biological activities of these compounds are also discussed, with a focus on their roles as anticancer and antimicrobial agents.

Synthesis of Pyrrolidine Scaffolds from Itaconic Acid

The core synthetic strategy involves the reaction of itaconic acid with substituted anilines to form the N-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold. This is followed by functional group manipulations to introduce further diversity.

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2)

This protocol describes the synthesis of a key pyrrolidinone intermediate from itaconic acid and N-(4-aminophenyl)acetamide.

Experimental Protocol:

  • A mixture of N-(4-aminophenyl)acetamide (1) (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained for 12 hours.

  • After 12 hours, 5% hydrochloric acid (100 mL) is added to the reaction mixture, and it is stirred for an additional 5 minutes.

  • The mixture is allowed to cool to room temperature, during which a crystalline solid precipitates.

  • The solid is collected by filtration and washed with water.

  • For purification, the crude product is dissolved in a 5% sodium hydroxide solution and filtered.

  • The filtrate is then acidified with hydrochloric acid to a pH of 5, leading to the precipitation of the pure product.

  • The purified solid is collected by filtration, washed with water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) as a white solid.[1]

Logical Workflow for Pyrrolidinone Synthesis ```dot digraph "Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

ItaconicAcid [label="Itaconic Acid"]; Amine [label="N-(4-aminophenyl)acetamide"]; Step1 [label="Aza-Michael Addition\n&\nCyclization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrrolidinone [label="1-(4-acetamidophenyl)-5-\noxopyrrolidine-3-carboxylic acid"];

ItaconicAcid -> Step1; Amine -> Step1; Step1 -> Pyrrolidinone; }

Caption: Pyrrolidine derivatives can induce apoptosis by inhibiting the AKT and ERK1/2 signaling pathways.

The AKT and ERK1/2 signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth. Pyrrolidine derivatives have been shown to inhibit these pathways, thereby promoting apoptosis in cancer cells.

Furthermore, some pyrrolidinone derivatives may act as multikinase inhibitors, targeting kinases such as SRC and BRAF, which are key components of oncogenic signaling cascades.

Multikinase Inhibition by Pyrrolidine Derivatives

Multikinase_Inhibition cluster_kinases Kinase Targets cluster_pathways Downstream Signaling Pyrrolidine Pyrrolidine Derivative SRC SRC Kinase Pyrrolidine->SRC Inhibits BRAF BRAF Kinase Pyrrolidine->BRAF Inhibits Proliferation Cell Proliferation SRC->Proliferation Survival Cell Survival SRC->Survival BRAF->Proliferation BRAF->Survival

Caption: Pyrrolidine derivatives can inhibit multiple kinases like SRC and BRAF, blocking cancer cell proliferation and survival.

Antimicrobial Activity

Several of the synthesized 5-oxopyrrolidine derivatives have exhibited promising antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus. The modular nature of the synthesis allows for the introduction of various pharmacophores, enabling the fine-tuning of antimicrobial potency and spectrum. For example, derivatives bearing a 5-nitrothiophene substituent have shown significant and selective activity against multidrug-resistant S. aureus strains. [1]

Conclusion

Itaconic acid is a readily available and versatile platform for the synthesis of a diverse library of pyrrolidine derivatives. The straightforward and efficient synthetic protocols described in this document provide a clear pathway for researchers to access these valuable scaffolds. The demonstrated anticancer and antimicrobial activities of these compounds highlight their potential as starting points for the development of new therapeutic agents. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to fully explore their therapeutic potential.

References

Application

"assays for testing the biological activity of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its uni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for diverse functionalization, making it a valuable component in the design of novel therapeutics targeting a wide range of enzymes, receptors, and signaling pathways.[2] Derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have demonstrated a spectrum of biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects.[3][4][5] This document provides detailed application notes and protocols for testing the biological activity of a specific derivative, 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. Given the absence of specific biological data for this compound, the following assays are proposed based on the known activities of structurally related molecules.

Compound Information

Compound Name 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid
CAS Number 63675-25-2[6]
Molecular Formula C₁₄H₁₇NO₃[6]
Molecular Weight 247.29 g/mol [6]
Structure (Image of the chemical structure of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid should be inserted here if possible)

Hypothesized Biological Activities and Corresponding Assays

Based on the activities of related 5-oxopyrrolidine-3-carboxylic acid derivatives, we hypothesize that 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid may possess anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail the protocols for assays to investigate these potential activities.

Anticancer Activity: Cytotoxicity and Apoptosis Induction

Many pyrrolidine derivatives have been investigated for their potential as anticancer agents through mechanisms such as kinase inhibition and induction of apoptosis.[2] The following protocols are designed to assess the cytotoxic and apoptotic effects of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid on cancer cell lines.

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid against various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer25.4
A549Lung Cancer42.1
HT-29Colon Cancer33.8
HepG2Liver Cancer51.2
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Materials:

  • 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

  • Cancer cell lines (e.g., MCF-7, A549, HT-29, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Visualization: Experimental Workflow for Cytotoxicity Screening

G Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treatment Treat cells with compound for 48h compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition formazan_solubilization Solubilize formazan crystals with DMSO mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising antibacterial activity.[4][7] The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid against common bacterial strains.

Data Presentation: Hypothetical Antimicrobial Activity

The following table presents hypothetical MIC values for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid against various bacterial strains.

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative>128
Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

  • 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Workflow for MIC Determination

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Prepare serial dilutions of test compound in MHB inoculation Inoculate wells with bacteria compound_dilution->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Visually determine the MIC incubation->read_mic

Caption: Workflow for MIC Determination.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

The analgesic effects reported for some 5-oxopyrrolidine-3-carboxylic acid derivatives may be linked to anti-inflammatory mechanisms.[3] This protocol describes an in vitro assay to measure the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Hypothetical Inhibition of TNF-α Production

The following table shows hypothetical data for the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid in LPS-stimulated RAW 264.7 macrophages.

Compound Concentration (µM)TNF-α Inhibition (%)
115.2
1048.7
5085.3
Experimental Protocol: ELISA for TNF-α Production

Materials:

  • 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well plates

  • TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and cytokine production. Include a control group with no LPS stimulation and a vehicle control group with LPS but no test compound.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Visualization: Signaling Pathway for LPS-induced TNF-α Production

G LPS-Induced TNF-alpha Production Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to TNFa_gene TNF-α Gene NFkB->TNFa_gene promotes transcription TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein leads to Compound 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid Compound->IKK inhibits? Compound->NFkB inhibits?

Caption: LPS-Induced TNF-alpha Production Pathway.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing 1-substituted 5-oxopyrrolidine-3-carboxylic acids?

A1: The primary and most direct method for synthesizing 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the cyclization reaction between itaconic acid and a primary amine.[1][2][3] In the case of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, this would involve the reaction of itaconic acid with mesitylamine.

Q2: What are the key challenges in pyrrolidine synthesis in general?

A2: Common challenges in pyrrolidine synthesis include achieving high yields, controlling stereochemistry (if applicable), minimizing side reactions, and purifying the final product.[4][5][6] Upscaling reactions from a laboratory to a pilot plant setting can also present significant hurdles.[6]

Q3: Are there alternative methods for synthesizing the pyrrolidine ring?

A3: Yes, besides the direct cyclization approach, other methods for forming the pyrrolidine ring include 1,3-dipolar cycloadditions and intramolecular cyclizations of acyclic precursors.[5] However, for the specific target molecule, the reaction of itaconic acid with mesitylamine is the most straightforward approach.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield, or the reaction is not proceeding to completion. What are the potential causes and solutions?

A: Low yields are a common issue and can be attributed to several factors:

  • Insufficient Reaction Temperature: The reaction between itaconic acid and mesitylamine often requires elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, potentially to the reflux temperature of the chosen solvent.[4]

  • Inappropriate Solvent: The choice of solvent is crucial. A solvent that can azeotropically remove water, such as toluene or xylene, can help drive the reaction forward. Alternatively, polar apathetic solvents like DMF or DMSO can be used to ensure the solubility of reactants.[4]

  • Steric Hindrance: The mesityl group is sterically bulky, which can slow down the reaction rate. A longer reaction time may be necessary to achieve a good conversion.

  • Reaction Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to confirm the consumption of starting materials.[4]

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. How can I minimize impurities?

A: The formation of byproducts is a frequent challenge. Here are some strategies to mitigate this:

  • Side Reactions: Unreacted starting materials will be present if the reaction is incomplete. Ensure the reaction goes to completion by monitoring it. At higher temperatures, side reactions like decarboxylation or polymerization of itaconic acid might occur. Optimizing the reaction temperature is key.[4]

  • Purification of Starting Materials: Ensure the purity of your starting materials, mesitylamine and itaconic acid. Impurities in the starting materials can lead to the formation of byproducts.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove unreacted starting materials and water-soluble byproducts. Extraction with a suitable organic solvent followed by washing with brine can improve the purity of the crude product.[4]

Issue 3: Difficulty in Product Purification and Isolation

Q: I am struggling to purify the final product. What purification techniques are recommended?

A: The carboxylic acid functionality of the target molecule can sometimes complicate purification.

  • Crystallization: Recrystallization is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems to find one that provides good quality crystals.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A polar eluent system will likely be required. It's important to carefully choose the solvent system to ensure good separation.

  • Acid-Base Extraction: The carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the deprotonated product, is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified to precipitate the pure product, which can then be filtered off.

Experimental Protocols

Proposed Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

This protocol is a general guideline based on the common synthesis of similar compounds.[2] Optimization of reaction conditions may be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq), mesitylamine (1.0-1.2 eq), and a suitable solvent (e.g., toluene or water).[2]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent should be removed under reduced pressure. The residue can then be subjected to an acid-base extraction for purification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7][8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids based on literature for similar compounds. Note that specific values for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid may vary and require optimization.

ParameterTypical RangeReference
Reactant Ratio (Amine:Itaconic Acid) 1:1 to 1.2:1[2]
Temperature Reflux[2]
Reaction Time 4 - 20 hours[2]
Solvent Toluene, Water, or solvent-free[1][2]
Yield Moderate to good (can be >90%)[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Reaction Setup (Itaconic Acid + Mesitylamine) react 2. Heating and Reflux (4-12 hours) start->react Solvent (e.g., Toluene) monitor 3. Reaction Monitoring (TLC/LC-MS) react->monitor workup 4. Cooling & Isolation (Filtration or Evaporation) monitor->workup purify 5. Purification (Recrystallization or Chromatography) workup->purify char 6. Characterization (NMR, MS) purify->char final_product Final Product: 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid char->final_product

Caption: Experimental workflow for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

References

Optimization

Technical Support Center: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and s...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid?

The synthesis is typically a one-pot reaction involving the aza-Michael addition of an aromatic amine to itaconic acid, followed by an intramolecular cyclization (amidation) to form the pyrrolidinone ring. The reaction is usually carried out by heating the reactants in a suitable solvent, such as water or acetic acid, or even under solvent-free conditions.

Q2: What is a typical yield for this synthesis?

Yields can vary significantly depending on the specific aryl amine used and the reaction conditions. However, well-optimized procedures can achieve high yields. For example, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid has been reported with a yield of up to 96%.[1]

Q3: What are the key factors influencing the yield and purity of the product?

The primary factors include:

  • Reaction Temperature: Higher temperatures can promote the cyclization step but may also lead to the isomerization of itaconic acid to the less reactive mesaconic acid.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times at high temperatures can increase byproduct formation.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Water is a common and environmentally friendly solvent for this reaction.

  • Purity of Starting Materials: The purity of the aryl amine and itaconic acid is crucial for obtaining a high yield of the desired product and minimizing impurities.

Q4: How can I purify the final 1-Aryl-5-oxopyrrolidine-3-carboxylic acid product?

The most common method for purification is recrystallization. The crude product, which often precipitates from the reaction mixture upon cooling, can be filtered and then recrystallized from a suitable solvent such as water, ethanol, or a mixture of solvents.[2] For some products, dissolving the crude material in an aqueous base (like sodium hydroxide), filtering to remove insoluble impurities, and then re-precipitating the acid by adding an acid (like hydrochloric acid) is an effective purification strategy.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid.

Issue Potential Cause Recommended Solution
Low or No Product Formation Low reactivity of the aryl amine: Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the amine.Increase the reaction temperature and/or prolong the reaction time. Consider using a catalyst if the reaction is still sluggish.
Isomerization of itaconic acid: At elevated temperatures, itaconic acid can isomerize to the less reactive mesaconic acid.Maintain the reaction temperature below 150°C to minimize isomerization.[3]
Incorrect stoichiometry: An incorrect molar ratio of aryl amine to itaconic acid can lead to incomplete conversion.Ensure an appropriate molar ratio is used. A slight excess of one reactant may be beneficial, depending on the specific substrates.
Formation of Multiple Products/Impurities Side reactions of itaconic acid: Besides isomerization, itaconic acid can undergo other side reactions at high temperatures.Optimize the reaction temperature and time to favor the desired product formation.
Impure starting materials: Impurities in the aryl amine or itaconic acid can lead to the formation of byproducts.Use high-purity starting materials. If necessary, purify the starting materials before use.
Decomposition of the product: The product may be unstable under the reaction conditions, especially at high temperatures for extended periods.Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.
Difficulty in Product Isolation/Purification Product is soluble in the reaction solvent: The product may not precipitate upon cooling if it is highly soluble in the chosen solvent.If the product is soluble, remove the solvent under reduced pressure. The resulting residue can then be purified by recrystallization from a different solvent system.
Oily product obtained: The product may initially separate as an oil instead of a crystalline solid.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, attempt to dissolve the oil in a suitable solvent and re-precipitate it.
Persistent impurities after recrystallization: Some impurities may co-crystallize with the product.Try a different recrystallization solvent or a combination of solvents. An acid-base workup (dissolving in base, filtering, and re-precipitating with acid) can be effective in removing neutral or basic impurities.[1]

Quantitative Data

The following table summarizes reported yields for the synthesis of various 1-Aryl-5-oxopyrrolidine-3-carboxylic acids under different reaction conditions.

Aryl Amine Reaction Conditions Yield (%) Reference
4-AcetamidophenylamineItaconic acid, water, reflux, 12 h96[1]
2-AminophenolItaconic acid, water, reflux, 12 h74.4[4]
2-Amino-4-methylphenolItaconic acid, aza-Michael method88[5]
5-Substituted 1,3,4-thiadiazol-2-aminesItaconic acid, solvent-free, 140–150 °CNot specified[6]
4-AminobenzenesulfonamidesItaconic acid, solvent-free, 140–165 °CNot specified[6]

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

A detailed protocol for the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is provided as a representative example.[1]

Materials:

  • N-(4-aminophenyl)acetamide (4-aminoacetanilide)

  • Itaconic acid

  • Deionized water

  • 5% Hydrochloric acid solution

  • 5% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL).

  • Heat the mixture to reflux and maintain for 12 hours.

  • After 12 hours, add 100 mL of 5% hydrochloric acid to the reaction mixture and stir for 5 minutes.

  • Cool the mixture to room temperature. A crystalline solid should precipitate.

  • Collect the crude product by filtration and wash with water.

  • For purification, dissolve the crude solid in a 5% sodium hydroxide solution.

  • Filter the basic solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to a pH of 5 to precipitate the pure product.

  • Collect the purified product by filtration, wash with water, and dry.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Aryl Amine, Itaconic Acid, and Solvent start->reactants reflux Heat to Reflux (e.g., 12 hours) reactants->reflux acidify Acidify with HCl reflux->acidify cool Cool to Room Temperature acidify->cool filter Filter Crude Product cool->filter purify Purify by Recrystallization or Acid-Base Wash filter->purify dry Dry Final Product purify->dry end End dry->end

Caption: General experimental workflow for the synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Logic

troubleshooting_yield low_yield Low Yield? check_temp Is Temperature > 150°C? low_yield->check_temp lower_temp Lower Temperature to < 150°C check_temp->lower_temp Yes check_amine Is Aryl Amine Electron-Deficient? check_temp->check_amine No success Yield Improved lower_temp->success increase_time_temp Increase Reaction Time/Temperature check_amine->increase_time_temp Yes check_purity Check Purity of Starting Materials check_amine->check_purity No consider_catalyst Consider Using a Catalyst increase_time_temp->consider_catalyst purify_sm Purify Starting Materials check_purity->purify_sm optimize_stoichiometry Optimize Reactant Stoichiometry purify_sm->optimize_stoichiometry optimize_stoichiometry->success consider_catalyst->success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Troubleshooting

Technical Support Center: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid Purification

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. The methodologies described are based on standard o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. The methodologies described are based on standard organic chemistry techniques for the purification of carboxylic acids and pyrrolidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is an oil and won't solidify. How can I purify it?

A1: An oily crude product can be challenging. Here are a few troubleshooting steps:

  • Trituration: Try adding a non-polar solvent in which your compound is likely insoluble, such as hexanes or diethyl ether. Stir the mixture vigorously. This can sometimes induce crystallization or solidify the product by washing away more soluble impurities.

  • Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) have been thoroughly removed under high vacuum, as residual solvent can prevent solidification.

  • Chromatography: If the product remains an oil, column chromatography is the recommended next step for purification.

Q2: I am trying to recrystallize my product, but I'm not sure which solvent to use. What do you recommend?

A2: Solvent selection is critical for successful recrystallization.[1] A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For pyrrolidine derivatives and carboxylic acids, consider the following options:

  • Single Solvent Systems: Ethanol, isopropanol, or ethyl acetate are often good starting points.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. Common pairs include ethyl acetate/hexanes, ethyl acetate/petroleum ether, or isopropanol/diethyl ether.[2] Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q3: My compound is streaking badly on the TLC plate during column chromatography. How can I fix this?

A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue caused by the interaction of the acidic proton with the silica. To resolve this:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes). This suppresses the deprotonation of the carboxylic acid, leading to sharper spots and better separation.

Q4: What is a typical column chromatography setup for purifying this compound?

A4: For a standard purification of a carboxylic acid like 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, you would use:

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, you can start with 20% ethyl acetate in hexanes and gradually increase the polarity to 50% or higher. Remember to add 0.5-1% acetic acid to the eluent mixture to improve peak shape.

Q5: Can I use acid-base extraction to purify my product?

A5: Yes, acid-base extraction is an excellent technique for purifying carboxylic acids. The general procedure is outlined in the experimental protocols section below. This method is particularly useful for removing non-acidic impurities.

Data Presentation

Purification MethodSolvent System / ConditionsCrude Mass (g)Purified Mass (g)Yield (%)Purity (by NMR/HPLC)Notes
Recrystallizatione.g., Ethanol
Recrystallizatione.g., Ethyl Acetate/Hexanes
Column Chromatographye.g., Silica, 30% EtOAc/Hex + 1% AcOH
Acid-Base Extractione.g., EtOAc / 5% NaHCO₃

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes with 1% acetic acid).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1M HCl, until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If the product is soluble in the aqueous layer or separates as an oil, extract it back into an organic solvent like ethyl acetate.

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Below is a workflow diagram illustrating the decision-making process for the purification of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Purification_Workflow start Crude Product (1-Mesityl-5-oxopyrrolidine-3-carboxylic acid) is_solid Is the product a solid? start->is_solid triturate Triturate with non-polar solvent (e.g., Hexanes) is_solid->triturate  No (Oily) recrystallize Attempt Recrystallization is_solid->recrystallize  Yes solidifies Does it solidify? triturate->solidifies solidifies->recrystallize  Yes column_chrom Column Chromatography solidifies->column_chrom  No acid_base Consider Acid-Base Extraction recrystallize->acid_base  Low Purity pure_solid Pure Solid Product recrystallize->pure_solid  High Purity pure_oil Pure Product (May be an oil) column_chrom->pure_oil acid_base->column_chrom  Further Purification Needed acid_base->pure_solid  High Purity

Caption: Purification workflow for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

References

Optimization

Technical Support Center: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-oxopyrrolidine-3-carboxyli...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-oxopyrrolidine-3-carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-oxopyrrolidine-3-carboxylic acids, particularly from the common synthetic route involving the reaction of an amine with itaconic acid.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal pH.

  • Poor Quality Starting Materials: Impurities in the amine or itaconic acid can interfere with the reaction.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to low conversion of the limiting reagent.

  • Side Reactions: Competing side reactions may be consuming the starting materials or the product.

Suggested Solutions:

  • Optimize Reaction Conditions:

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some syntheses require reflux for several hours (e.g., 4-12 hours)[1][2].

    • Temperature: Ensure the reaction is conducted at the appropriate temperature. Many procedures specify refluxing in water or an organic solvent[1][2][3].

    • pH Control: The initial reaction is a Michael addition, which can be sensitive to pH. While often performed under neutral or slightly acidic conditions by refluxing in water, adjusting the pH might be necessary for specific substrates.

  • Verify Starting Material Quality:

    • Use pure, well-characterized starting materials. Itaconic acid should be a white crystalline solid. The purity of the amine is also critical.

    • Consider recrystallizing or distilling the starting materials if their purity is questionable.

  • Check Stoichiometry:

    • Accurately weigh the starting materials to ensure the correct molar ratios are used. A slight excess of one reagent is sometimes used to drive the reaction to completion.

  • Minimize Side Reactions:

    • Refer to the specific troubleshooting sections below for guidance on identifying and mitigating common side reactions such as polymerization and decarboxylation.

Problem 2: Presence of a Water-Soluble, Amide-Containing Impurity

Possible Cause:

  • Incomplete Cyclization: The reaction between a primary amine and itaconic acid proceeds through an intermediate N-substituted itaconamic acid. If this intermediate fails to cyclize, it will remain as a significant impurity.

Identification:

  • NMR Spectroscopy: The itaconamic acid intermediate will show characteristic signals for an amide N-H, a carboxylic acid O-H, and alkene protons, which will be absent in the final cyclized product.

  • Mass Spectrometry: The mass of the itaconamic acid will be 18 amu (the mass of a water molecule) higher than the desired 5-oxopyrrolidine-3-carboxylic acid.

Suggested Solutions:

  • Promote Cyclization:

    • Prolonged Heating: Continue to heat the reaction mixture at reflux, as the cyclization is a dehydration reaction that is often thermally driven.

    • Azeotropic Removal of Water: If the reaction is performed in a suitable solvent like toluene, use a Dean-Stark apparatus to remove the water formed during cyclization, which will drive the equilibrium towards the product.

    • Acid Catalysis: A catalytic amount of a non-nucleophilic acid can sometimes facilitate the cyclization.

Problem 3: Formation of Polymeric Byproducts

Possible Cause:

  • Polymerization of Itaconic Acid: Itaconic acid can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators[4][5]. This can lead to the formation of insoluble or high molecular weight impurities.

Identification:

  • Insoluble Material: The presence of an insoluble, often sticky or solid, material in the reaction mixture that is not the desired product.

  • Broad NMR Signals: Polymeric materials will typically show very broad, poorly resolved signals in the 1H NMR spectrum.

Suggested Solutions:

  • Control Reaction Temperature: Avoid excessively high temperatures that might induce polymerization. Follow the recommended temperature profile for the specific synthesis.

  • Use of Inhibitors: In some cases, a small amount of a radical inhibitor (e.g., hydroquinone) can be added to suppress polymerization, although this should be done with caution as it may interfere with the desired reaction.

  • Purification: Polymeric impurities can often be removed by filtration if they are insoluble, or by precipitation by adding a non-solvent for the polymer.

Problem 4: Product Decarboxylation

Possible Cause:

  • Harsh Reaction Conditions: Exposure to high temperatures for extended periods, particularly under strong acidic or basic conditions, can lead to the decarboxylation of the 5-oxopyrrolidine-3-carboxylic acid product to yield a 5-substituted-2-pyrrolidinone[6][7].

Identification:

  • Gas Evolution: Observation of gas (CO2) bubbling from the reaction mixture, especially during the final stages or workup.

  • Spectroscopic Analysis:

    • 1H NMR: Disappearance of the methine proton signal at the C3 position and the appearance of new methylene signals.

    • 13C NMR: Absence of the carboxylic acid carbonyl signal.

    • Mass Spectrometry: A mass loss of 44 amu (CO2) compared to the expected product.

Suggested Solutions:

  • Moderate Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times.

  • Neutral or Mildly Acidic pH: Perform the reaction under conditions that are as close to neutral as possible. Strong acids should be used with caution and at lower temperatures if required for other reasons.

  • Careful Workup: During purification, avoid strong heating of acidic or basic solutions of the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-oxopyrrolidine-3-carboxylic acids from an amine and itaconic acid?

A1: The reaction proceeds via a cascade mechanism involving two key steps:

  • Aza-Michael Addition: The primary amine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated system of itaconic acid.

  • Amidation/Cyclization: The newly formed secondary amine then undergoes an intramolecular condensation with one of the carboxylic acid groups of the itaconic acid moiety, forming the five-membered lactam ring and eliminating a molecule of water.

Q2: How can I purify my 5-oxopyrrolidine-3-carboxylic acid product?

A2: The purification method depends on the nature of the impurities. Common techniques include:

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline products. A suitable solvent system must be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be deprotonated with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) to form a water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an organic solvent. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration[2][3].

Q3: Can epimerization occur at the C3 position during synthesis?

A3: Epimerization at the C3 position is a possibility, especially under basic conditions, as the proton at this position is alpha to a carbonyl group and can be abstracted to form an enolate intermediate. If the synthesis is intended to be stereospecific, it is crucial to avoid strongly basic conditions, particularly at elevated temperatures. The diastereomeric ratio can be assessed using high-field NMR spectroscopy.

Q4: My reaction seems to have formed an N-substituted itaconimide instead of the desired product. Why did this happen and how can I avoid it?

A4: The formation of an N-substituted itaconimide can occur if the intermediate N-substituted itaconamic acid undergoes a double dehydration to form the imide ring instead of the desired lactam. This is more likely to happen under harsh dehydrating conditions or if itaconic anhydride is used as the starting material instead of itaconic acid[3]. To favor the formation of the 5-oxopyrrolidine-3-carboxylic acid, it is recommended to use itaconic acid in a protic solvent like water, which facilitates the desired intramolecular amidation.

Quantitative Data Summary

ParameterTypical RangeNotesReference
Reaction Time 4 - 24 hoursMonitored by TLC[1][2]
Reaction Temperature 60 - 110 °C (Reflux)Solvent dependent[3][6]
Yield 70 - 95%Substrate dependent[2][3]

Experimental Protocols

General Procedure for the Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

This protocol is a generalized procedure based on common literature methods[2][3].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the substituted aniline (1.0 equivalent) and itaconic acid (1.2 - 1.5 equivalents).

  • Solvent Addition: Add water to the flask to achieve a suitable concentration (e.g., 2-5 mL of water per gram of aniline).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (a suitable mobile phase would be a mixture of ethyl acetate and hexane with a small amount of acetic acid). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.

    • Wash the crude product with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., water or ethanol/water).

    • Alternatively, perform an acid-base extraction:

      • Dissolve the crude product in an aqueous solution of sodium carbonate.

      • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

      • Acidify the aqueous layer with dilute HCl until the product precipitates.

      • Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy (1H and 13C): Confirm the structure of the product. Key signals in 1H NMR include the diastereotopic protons of the CH2 groups of the pyrrolidinone ring and the methine proton at C3.

  • IR Spectroscopy: Look for characteristic absorption bands for the lactam carbonyl (around 1680-1700 cm-1) and the carboxylic acid carbonyl (around 1700-1725 cm-1) and O-H stretch.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Desired Product cluster_side_reactions Potential Side Reactions Amine Amine Michael_Addition Aza-Michael Addition Amine->Michael_Addition Itaconic_Acid Itaconic_Acid Itaconic_Acid->Michael_Addition Side_Product_2 Polymerization Itaconic_Acid->Side_Product_2 High Temp. Intermediate N-Substituted Itaconamic Acid Michael_Addition->Intermediate Cyclization Intramolecular Amidation (Dehydration) Intermediate->Cyclization Side_Product_1 N-Substituted Itaconimide Intermediate->Side_Product_1 Dehydration Product 5-Oxopyrrolidine- 3-Carboxylic Acid Cyclization->Product Side_Product_3 Decarboxylation Product->Side_Product_3 Harsh Conditions

Caption: Reaction pathway for the synthesis of 5-oxopyrrolidine-3-carboxylic acids and potential side reactions.

Troubleshooting_Workflow Start Low/No Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Analyze_Impurities Analyze Crude Product (NMR, MS, TLC) Start->Analyze_Impurities Impurity_1 Unreacted Starting Materials? Analyze_Impurities->Impurity_1 Impurity_2 Itaconamic Acid Intermediate? Analyze_Impurities->Impurity_2 Impurity_3 Polymeric Byproduct? Analyze_Impurities->Impurity_3 Impurity_4 Decarboxylated Product? Analyze_Impurities->Impurity_4 Solution_1 Optimize Conditions (Longer Time, Correct Temp) Impurity_1->Solution_1 Solution_2 Promote Cyclization (Prolonged Heating, Water Removal) Impurity_2->Solution_2 Solution_3 Control Temperature, Consider Inhibitor Impurity_3->Solution_3 Solution_4 Use Milder Conditions Impurity_4->Solution_4

Caption: A troubleshooting workflow for low-yield synthesis of 5-oxopyrrolidine-3-carboxylic acids.

References

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-M...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid?

A1: The synthesis is typically a one-pot reaction involving the aza-Michael addition of mesitylamine to itaconic acid, followed by an intramolecular cyclization (amidation) to form the desired pyrrolidinone ring structure.

Q2: Why is the reaction with mesitylamine challenging compared to other anilines?

A2: Mesitylamine is a sterically hindered aniline due to the two ortho-methyl groups on the aromatic ring. This steric bulk can significantly slow down the initial aza-Michael addition step, requiring optimized or more forcing reaction conditions to achieve a good yield.

Q3: What are the key reaction parameters to optimize for this synthesis?

A3: The critical parameters to optimize are reaction temperature, choice of solvent, and reaction time. The use of catalysts, such as Lewis or Brønsted acids, can also be explored to facilitate the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials (mesitylamine and itaconic acid) and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: What are the expected spectroscopic signatures for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid?

A5: In the 1H NMR spectrum, you should observe characteristic signals for the mesityl protons, as well as signals for the protons on the pyrrolidinone ring. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (around 12 ppm). The 13C NMR spectrum will show resonances for the carbonyl carbons of the lactam and the carboxylic acid, in addition to the aromatic and aliphatic carbons. The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid and two C=O stretches for the carboxylic acid and the lactam.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Steric Hindrance: The bulky mesityl group is impeding the nucleophilic attack of the amine on itaconic acid. 2. Low Reactivity of Aniline: Aromatic amines are generally less nucleophilic than aliphatic amines. 3. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. 4. Inappropriate Solvent: The chosen solvent may not effectively solvate the reactants or facilitate the transition state.1. Increase Reaction Temperature: Refluxing the reaction mixture for an extended period (12-24 hours) is often necessary. 2. Use a More Forcing Solvent: Consider using a high-boiling point polar aprotic solvent like DMF or DMSO, or a polar protic solvent like hexafluoroisopropanol (HFIP) which has been shown to promote aza-Michael additions of weak nucleophiles.[1][2][3][4][5] 3. Apply High Pressure: If available, conducting the reaction under high pressure (e.g., 10-15 kbar) can significantly accelerate the reaction.[1][2][6] 4. Catalysis: Explore the use of a Brønsted or Lewis acid catalyst to activate the itaconic acid.
Formation of Multiple Products/Impurities 1. Isomerization of Itaconic Acid: Under basic or thermal conditions, itaconic acid can isomerize to mesaconic acid or citraconic acid, which may react differently or not at all. 2. Side Reactions of Mesitylamine: At high temperatures, mesitylamine could potentially undergo other side reactions. 3. Decomposition: Prolonged heating at very high temperatures might lead to decomposition of starting materials or the product.1. Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely to stop it once the starting material is consumed. 2. Purification: Utilize column chromatography or recrystallization to separate the desired product from isomers and byproducts.
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction solvent. 2. Presence of unreacted starting materials. 3. Formation of emulsions during workup. 1. Acid-Base Extraction: Dissolve the crude product in an aqueous basic solution (e.g., NaHCO₃ or NaOH) to deprotonate the carboxylic acid. Wash with an organic solvent (e.g., ethyl acetate) to remove neutral and basic impurities. Acidify the aqueous layer with HCl to precipitate the product, which can then be collected by filtration or extracted with an organic solvent. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a pure crystalline solid.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the expected impact of different reaction parameters on the yield of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids, based on literature for similar reactions. These should serve as a guide for optimizing the synthesis of the mesityl derivative.

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)Reaction Time (h)Expected Yield (%)Reference
Water100 (Reflux)1270-95[7][8][9]
Ethanol78 (Reflux)24Moderate
Toluene110 (Reflux)24Low to Moderate
DMF153 (Reflux)8-12Potentially Higher
HFIPRoom Temp (under high pressure)17High (with hindered anilines)[1][2]

Table 2: Effect of Temperature and Time on Yield (in Water)

Temperature (°C)Reaction Time (h)Expected Yield (%)
8024Moderate
100 (Reflux)6Moderate
100 (Reflux)12High
100 (Reflux)24High (potential for side reactions)

Experimental Protocols

Protocol 1: General Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

This protocol is a general starting point based on the synthesis of similar aryl-pyrrolidinone carboxylic acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add itaconic acid (1.0 equivalent) and mesitylamine (1.05 equivalents).

  • Solvent Addition: Add water to the flask to achieve a concentration of approximately 0.5 M with respect to itaconic acid.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).

  • Workup: After 12-24 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, proceed with the purification protocol below.

Protocol 2: Purification of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid
  • Acid-Base Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to basify the mixture (pH ~8-9). c. Extract the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted mesitylamine and other neutral impurities. d. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3. The product should precipitate out of the solution. e. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: a. Dissolve the crude solid in a minimal amount of hot ethanol. b. Slowly add hot water until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. d. Collect the pure crystals by vacuum filtration and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow start Start: Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid reactants Combine Itaconic Acid and Mesitylamine in a Solvent start->reactants reaction Heat Reaction Mixture (e.g., Reflux) reactants->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Workup (Cooling, Acid-Base Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization/Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting Logic

troubleshooting_logic start Problem: Low/No Yield check_temp_time Increase Temperature and/or Reaction Time? start->check_temp_time change_solvent Change to a Higher Boiling or More Polar Solvent (e.g., DMF, HFIP)? check_temp_time->change_solvent No Improvement success Improved Yield check_temp_time->success Improvement use_catalyst Add a Brønsted or Lewis Acid Catalyst? change_solvent->use_catalyst No Improvement change_solvent->success Improvement high_pressure Use High-Pressure Conditions? use_catalyst->high_pressure No Improvement use_catalyst->success Improvement high_pressure->success Improvement

Caption: Troubleshooting flowchart for low reaction yield.

References

Optimization

Technical Support Center: Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid?

A1: The synthesis is typically achieved through a cascade reaction involving an aza-Michael addition of mesitylamine to itaconic acid, followed by an intramolecular cyclization (amidation) to form the 5-oxopyrrolidine ring.[1][2][3]

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: Common undesired side reactions include the formation of enamines, dehydrogenation of the pyrrolidinone core to form a pyrrole or dihydropyrrole derivative, and ring-opening of the lactam via hydrolysis under harsh acidic or basic conditions.[4][5] Incomplete cyclization can also result in the presence of the intermediate Michael adduct.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: The structure and purity of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid should be confirmed using techniques such as ¹H NMR and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry.[6] Elemental analysis can provide further confirmation of the empirical formula.[7]

Q4: How can the purity of the final product be improved?

A4: Recrystallization is a common and effective method for purifying the crude product.[7] The choice of solvent for recrystallization is critical and may require some experimentation; common solvents include ethanol, methanol, or mixtures with water. Washing the filtered solid with appropriate solvents can also remove residual starting materials and byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Steric hindrance from the mesityl group slowing down the reaction. 4. Incorrect stoichiometry of reactants.1. Increase the reaction time and monitor progress using TLC. 2. Optimize the reaction temperature; heating is often required for the cyclization step.[7] 3. Consider using a higher reaction temperature or a suitable catalyst if the reaction is too slow. 4. Ensure accurate measurement of starting materials. A slight excess of itaconic acid may be used.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Poor solubility of starting materials.1. Extend the reaction duration or increase the temperature. 2. Choose a solvent in which both mesitylamine and itaconic acid have good solubility at the reaction temperature. Water or a protic organic solvent like ethanol is often used.[7]
Formation of a Sticky or Oily Product 1. Presence of impurities or byproducts. 2. Incomplete solvent removal.1. Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. 2. If trituration fails, purify the product using column chromatography. 3. Ensure the product is thoroughly dried under vacuum.
Product is Difficult to Purify by Recrystallization 1. The chosen solvent system is not ideal. 2. The product has oiled out during crystallization.1. Screen a variety of solvents or solvent mixtures to find an appropriate system where the product is soluble at high temperatures but sparingly soluble at room temperature. 2. Ensure the product is fully dissolved before allowing it to cool slowly. Seeding with a small crystal of pure product can help induce crystallization.
NMR Spectrum Shows Broad Peaks 1. Presence of paramagnetic impurities. 2. The carboxylic acid proton is exchanging with residual water.1. Wash the product with a dilute solution of a chelating agent like EDTA if metal contamination is suspected. 2. Ensure the NMR solvent (e.g., DMSO-d₆) is dry. A D₂O exchange experiment can confirm the presence of the carboxylic acid proton.

Experimental Protocol

A general methodology for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid.[7] The following is a representative protocol for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Materials:

  • Mesitylamine (1,3,5-trimethylaniline)

  • Itaconic acid

  • Water or Ethanol (as solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in water or ethanol.

  • Add mesitylamine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold water, and dry.

  • If no precipitate forms, acidify the mixture with hydrochloric acid to a pH of approximately 5.[7]

  • Filter the resulting crystalline solid, wash with water, and purify by dissolving in a 5% sodium hydroxide solution, filtering, and re-acidifying the filtrate with hydrochloric acid.[7]

  • Dry the purified product under vacuum.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₁₄H₁₇NO₃[8]
Molecular Weight 247.29 g/mol [8]
Typical Yield 90-96% (for analogous compounds)[7]
Appearance White solid (expected)[7]
CAS Number 63675-25-2[8]

Synthesis Workflow

SynthesisWorkflow start Start reactants Mesitylamine + Itaconic Acid start->reactants 1. Weigh Reactants dissolve Dissolve in Solvent (Water/Ethanol) reactants->dissolve reflux Reflux (10-12h) dissolve->reflux 2. Heat cool Cool to Room Temperature reflux->cool 3. Reaction workup Acid/Base Workup & Filtration cool->workup 4. Isolation purify Recrystallization workup->purify 5. Purification dry Dry Under Vacuum purify->dry product 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid dry->product Final Product

Caption: Experimental workflow for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

References

Troubleshooting

Technical Support Center: 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-oxopyrrolidine-3-carboxylic acid derivatives. This resource is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-oxopyrrolidine-3-carboxylic acid derivatives. This resource is intended for researchers, scientists, and professionals in drug development who are working with these compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 5-oxopyrrolidine-3-carboxylic acid derivatives.

Issue 1: Loss of Compound Integrity in Solution Over Time

  • Symptom: You observe a decrease in the concentration of your target compound and the appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after storage in solution.

  • Potential Cause: The 5-oxopyrrolidine ring, which is a lactam, is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This opens the ring to form a glutamic acid derivative.

  • Troubleshooting Steps:

    • pH Optimization: Prepare solutions in a pH range of 4-6. The formation of pyroglutamate from glutamate in peptides is pH-dependent, suggesting that maintaining a mildly acidic to neutral pH can enhance stability.[1] Avoid strongly acidic or alkaline conditions.

    • Buffer Selection: Use buffers such as citrate or phosphate to maintain a stable pH.[1]

    • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down the rate of degradation.

    • Solvent System: If the compound is intended for use in an aqueous environment, assess its stability in the final formulation buffer as early as possible. For storage, consider lyophilization or storage in an anhydrous organic solvent if the compound's solubility and intended use permit.

Issue 2: Compound Degradation During Experimental Procedures

  • Symptom: Inconsistent results or loss of biological activity is observed during assays involving prolonged incubation times or harsh reaction conditions.

  • Potential Cause: The experimental conditions, such as elevated temperatures or extreme pH, may be promoting the degradation of the 5-oxopyrrolidine-3-carboxylic acid derivative.

  • Troubleshooting Steps:

    • Assess Reaction Conditions: Review the pH and temperature of your experimental buffers and incubation steps. If possible, adjust conditions to be milder (e.g., neutral pH, lower temperature).

    • Time-Course Experiment: Perform a time-course experiment to monitor the stability of your compound under the specific assay conditions. This will help you determine the time frame within which the compound remains stable.

    • Use of Stabilizers: For derivatives used in biological assays, the inclusion of detergents like polysorbate 20 has been shown to help stabilize protein structures, which could potentially offer some protection to small molecules by preventing aggregation or interaction with vessel surfaces.[2]

    • Fresh Preparations: Prepare solutions of the compound fresh before each experiment to minimize degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-oxopyrrolidine-3-carboxylic acid derivatives?

A1: The most probable degradation pathway is the hydrolysis of the lactam (amide) bond within the 5-oxopyrrolidine ring. This reaction is catalyzed by both acid and base, leading to the formation of the corresponding N-substituted glutamic acid derivative. Due to the instability of the pyrrolidinone cycle in a strong alkaline medium, compounds can be converted into appropriate butanoic acids.[3]

Q2: How does pH affect the stability of these compounds?

A2: The stability of the 5-oxopyrrolidine ring is highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the lactam ring. Studies on the related pyroglutamic acid formation in peptides show a strong pH dependence.[1] It is generally recommended to maintain solutions in a mildly acidic to neutral pH range (pH 4-6) for optimal stability.

Q3: What are the recommended storage conditions for solid and solution forms of these derivatives?

A3:

  • Solid Form: Store in a tightly sealed container at low temperature (e.g., -20 °C), protected from light and moisture.

  • Solution Form: For short-term storage, keep solutions at 2-8 °C. For long-term storage, it is advisable to store aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles. The choice of solvent and buffer is critical; a buffered solution at a slightly acidic pH is often preferable to unbuffered aqueous solutions. Lyophilization can also be an effective strategy for long-term storage.[1]

Q4: Which analytical techniques are suitable for monitoring the stability of these compounds?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for monitoring the stability of 5-oxopyrrolidine-3-carboxylic acid derivatives.[1] These techniques can separate the parent compound from its degradation products and allow for their quantification.

Data on Stability

While specific quantitative data for a wide range of 5-oxopyrrolidine-3-carboxylic acid derivatives is not extensively published, the stability of the related pyroglutamic acid (pGlu) has been studied. The following table summarizes the effect of pH on pGlu formation from a model peptide in solution and lyophilized solids, which can serve as a proxy for understanding the stability of the 5-oxopyrrolidine ring.

pHStorage ConditionRelative Rate of Degradation (pGlu formation)Reference
4Solution (50 °C)Low[1]
5.5 - 6Solution (50 °C)Moderate[1]
5.5 - 6Lyophilized Solid (50 °C)Higher than in solution[1]
9Solution (50 °C)High[1]

Experimental Protocols

Protocol 1: General Stability Assessment of a 5-Oxopyrrolidine-3-Carboxylic Acid Derivative in Solution

  • Objective: To determine the stability of a derivative under various pH and temperature conditions.

  • Materials:

    • The 5-oxopyrrolidine-3-carboxylic acid derivative of interest.

    • Buffers: 100 mM citrate buffer (pH 4.0), 100 mM phosphate buffer (pH 7.0), 100 mM carbonate buffer (pH 9.0).

    • HPLC grade water, acetonitrile, and any other necessary solvents for analysis.

    • HPLC system with a C18 column.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, methanol).

    • Dilute the stock solution into each of the prepared buffers to a final concentration of 1 mg/mL.

    • Divide each buffered solution into three sets of aliquots.

    • Store one set at 4 °C, one at 25 °C, and one at 40 °C.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.

    • Immediately analyze the samples by RP-HPLC.

    • Quantify the peak area of the parent compound and any major degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Visualizations

Degradation_Pathway parent 5-Oxopyrrolidine-3-Carboxylic Acid Derivative intermediate Tetrahedral Intermediate parent->intermediate H₂O (Acid/Base Catalysis) product N-Substituted Glutamic Acid Derivative intermediate->product Ring Opening

Caption: Plausible hydrolytic degradation pathway of the 5-oxopyrrolidine ring.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Dilute Stock into Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_samples incubate Store at Different Temperatures (e.g., 4°C, 25°C, 40°C) prep_samples->incubate sampling Sample at Time Points (0, 24, 48h, etc.) incubate->sampling hplc Analyze by RP-HPLC sampling->hplc data Quantify Parent and Degradants hplc->data

Caption: Experimental workflow for assessing compound stability in solution.

Troubleshooting_Tree start Compound Degradation Observed? check_ph Check pH of Solution start->check_ph Yes stable Compound Stable start->stable No is_ph_extreme Is pH < 4 or > 7? check_ph->is_ph_extreme adjust_ph Adjust pH to 4-6 using a suitable buffer is_ph_extreme->adjust_ph Yes check_temp Check Storage/Incubation Temperature is_ph_extreme->check_temp No adjust_ph->check_temp is_temp_high Is Temperature > 25°C? check_temp->is_temp_high lower_temp Reduce Temperature (Store at 4°C or frozen) is_temp_high->lower_temp Yes fresh_prep Prepare Solutions Fresh Before Use is_temp_high->fresh_prep No lower_temp->fresh_prep

Caption: Troubleshooting decision tree for addressing compound instability.

References

Optimization

Technical Support Center: Scale-up Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. The information is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing of reagents on a larger scale. - Side product formation.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR). - Optimize the reaction temperature. For the Michael addition of an amine to itaconic acid, temperatures around 100-150°C are often employed.[1] - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Investigate the reaction mixture for byproducts to understand and mitigate their formation.
Product Fails to Crystallize or Precipitate - Product is too soluble in the reaction solvent. - Presence of impurities inhibiting crystallization. - Inappropriate pH for precipitation.- If the reaction is performed in a solvent, consider adding an anti-solvent to induce precipitation. - Attempt to "seed" the solution with a small crystal of the desired product. - Purify the crude product to remove impurities that may interfere with crystallization. - Adjust the pH of the solution. Carboxylic acids are generally less soluble in acidic conditions.
Difficulty in Isolating the Product - Fine precipitate that clogs filters. - Oily or tarry product instead of a solid.- Allow the precipitate to age, which may result in larger particle sizes. - Use a different filtration method, such as centrifugation followed by decantation of the supernatant. - If an oil is obtained, try triturating with a non-polar solvent to induce solidification.
Product Purity is Low After Initial Isolation - Incomplete removal of starting materials. - Co-precipitation of impurities.- Wash the isolated solid with a suitable solvent to remove residual starting materials and soluble impurities. - Recrystallize the crude product from an appropriate solvent system. - Employ chromatographic purification methods if necessary, although this may be less feasible on a large scale.
Exothermic Reaction Leading to Poor Control - The Michael addition reaction can be exothermic.[2] - Inadequate heat removal at a larger scale.- Add the reagents portion-wise or via a controlled addition funnel to manage the rate of heat generation. - Ensure the reaction vessel is equipped with adequate cooling capacity. - Monitor the internal temperature of the reaction closely.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid?

A1: The most common method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is through the Michael addition of the corresponding aniline to itaconic acid. This is typically followed by an intramolecular cyclization (amidation) which often occurs in situ. The reaction is usually carried out at elevated temperatures, sometimes in a solvent like water or acetic acid, or under solvent-free conditions.[1][3]

Q2: What are the key parameters to control during the scale-up of this synthesis?

A2: Key parameters to control during scale-up include:

  • Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing side product formation.[2]

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reaction vessels.

  • Rate of addition: Controlled addition of reagents can help manage the exotherm.

  • Purity of starting materials: Impurities in the starting materials can affect the reaction outcome and the purity of the final product.

Q3: What are the common impurities encountered in the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid?

A3: Common impurities may include unreacted mesitylamine and itaconic acid, as well as potential side products from the decomposition of itaconic acid at high temperatures.

Q4: What are the recommended methods for purifying the final product on a large scale?

A4: For large-scale purification, the following methods are recommended:

  • Recrystallization: This is often the most effective and economical method for purifying solid organic compounds.

  • Washing/Soxhlet Extraction: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be very effective.

  • pH adjustment and extraction: The carboxylic acid can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.

Experimental Protocols

General Protocol for the Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid

This protocol is based on the synthesis of analogous compounds and may require optimization for the specific synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

A mixture of an aniline derivative (e.g., mesitylamine) and itaconic acid is heated. The reaction can be carried out under solvent-free conditions or in a solvent such as water or acetic acid.[1] For instance, a mixture of N-(4-aminophenyl)acetamide (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL) was refluxed for 12 hours.[4] In another example, 1-substituted 5-oxopyrrolidine-3-carboxylic acids were prepared by the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at 140–165 °C.[1] After the reaction is complete, the mixture is cooled, and the product is typically isolated by filtration. The crude product can then be purified by recrystallization.

Quantitative Data

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids

Aryl SubstituentReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
4-AcetamidophenylN-(4-aminophenyl)acetamide, Itaconic acidWaterReflux1296[4]
4-(Aminosulfonyl)phenyl4-Aminobenzenesulfonamides, Itaconic acidSolvent-free140-165Not specifiedNot specified[1]
2-Hydroxyphenyl2-Aminophenol, Itaconic acidNot specifiedNot specifiedNot specifiedNot specified[5]
4-Hydroxyphenyl4-Aminophenol, Itaconic acidNot specifiedNot specifiedNot specifiedNot specified[6]

Visualizations

Experimental Workflow for the Synthesis and Purification of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Mesitylamine + Itaconic Acid Mixing Mixing and Heating Reactants->Mixing 1. Charge Reagents Reaction Michael Addition & Intramolecular Amidation Mixing->Reaction 2. Heat to Reaction Temp Cooling Cool Reaction Mixture Reaction->Cooling 3. Reaction Completion Precipitation Precipitation of Crude Product Cooling->Precipitation Filtration Filtration Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization 4. Dissolve in Hot Solvent Drying Drying Recrystallization->Drying 5. Filter & Wash Crystals Pure_Product Pure 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid Drying->Pure_Product G Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Potential Cause Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Potential Cause Poor_Mixing Poor Mixing Low_Yield->Poor_Mixing Potential Cause Side_Products Side Product Formation Low_Yield->Side_Products Potential Cause Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Incomplete_Reaction->Monitor_Reaction Solution Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Solution Improve_Agitation Improve Agitation Poor_Mixing->Improve_Agitation Solution Analyze_Byproducts Analyze for Byproducts Side_Products->Analyze_Byproducts Solution

References

Troubleshooting

Technical Support Center: Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Mesityl-5-oxopyrrolidine-3-ca...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, focusing on avoiding and removing impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Problem 1: Low Yield of the Final Product

  • Question: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction between mesitylamine and itaconic acid may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

    • Suboptimal Reaction Conditions: The solvent and temperature play a crucial role. While water is commonly used, exploring other high-boiling polar solvents might be beneficial.[1]

    • Product Loss During Work-up: Ensure the pH is adjusted correctly during the precipitation of the carboxylic acid. The product is soluble in basic solutions, so acidifying to a pH of around 5 is critical for maximum precipitation.[1] Washing the crude product excessively with a solvent in which it has some solubility can also lead to significant loss.

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the section on common impurities for more details.

Problem 2: Presence of Unreacted Starting Materials in the Final Product

  • Question: My NMR analysis shows the presence of mesitylamine and/or itaconic acid in my final product. How can I remove them?

  • Answer:

    • Removing Unreacted Mesitylamine: Mesitylamine is basic and can be removed by washing the crude product with a dilute acidic solution, such as 1M HCl. The protonated mesitylamine will be soluble in the aqueous layer.

    • Removing Unreacted Itaconic Acid: Itaconic acid is generally more soluble in water than the target product. Washing the crude product with cold water can help remove residual itaconic acid.[1] Alternatively, recrystallization from a suitable solvent system will effectively separate the more soluble itaconic acid from the desired product.

Problem 3: Product is an Off-Color or an Oil Instead of a Crystalline Solid

  • Question: The product I isolated is a brownish oil or an off-white solid, but I was expecting a white crystalline powder. What should I do?

  • Answer:

    • Discoloration: The discoloration is likely due to impurities, possibly from side reactions or residual starting materials. Treatment with activated charcoal during recrystallization can help remove colored impurities.

    • Oily Product: An oily product suggests the presence of impurities that are depressing the melting point. Purification by recrystallization is the most effective method to obtain a crystalline solid. If recrystallization is challenging, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid?

A1: Based on analogous syntheses, common impurities may include:

  • Unreacted Starting Materials: Mesitylamine and itaconic acid.

  • Side-Products: Formation of an imide where two acyl groups from itaconic acid react with the aniline nitrogen.[2]

  • Solvent Residues: Residual reaction solvent or solvents used during the work-up and purification steps.

Q2: What is a general synthetic protocol for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid?

A2: A general procedure involves the reaction of mesitylamine with itaconic acid. A typical experimental protocol is as follows:

  • A mixture of mesitylamine (1 equivalent) and itaconic acid (1.5 equivalents) in water is refluxed for several hours (e.g., 12 hours).[1]

  • The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled, and a dilute acid (e.g., 5% HCl) may be added.[1]

  • The formed crystalline solid is collected by filtration and washed with water.[1]

  • For further purification, the crude product can be dissolved in a dilute basic solution (e.g., 5% sodium hydroxide), filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with HCl to a pH of 5.[1]

  • The purified product is then filtered, washed with water, and dried.

Q3: Which analytical techniques are best for identifying impurities?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation and identifying impurities. Characteristic signals for the starting materials and potential side-products can be looked for.

  • Mass Spectrometry (MS): Can help identify the molecular weights of impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the sample and quantifying impurities.

  • Infrared (IR) Spectroscopy: Can indicate the presence of functional groups from starting materials or byproducts that are not present in the final product.

Q4: What are suitable recrystallization solvents for purifying 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid?

A4: While the optimal solvent needs to be determined experimentally, good starting points for recrystallizing carboxylic acids include:

  • Water

  • Ethanol or Methanol

  • Mixtures of ethanol/water or acetone/water

  • Ethyl acetate

The choice of solvent will depend on the solubility of the product and impurities at different temperatures.

Quantitative Data Summary

The following table summarizes data from the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids, which can serve as a reference.

CompoundYield (%)Melting Point (°C)Reference
1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid96237–238[1]
1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid74-[1]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

G cluster_0 Synthesis & Initial Analysis cluster_1 Impurity Identification & Troubleshooting cluster_2 Final Product start Synthesize Crude Product analyze Analyze Crude Product (NMR, TLC, LC-MS) start->analyze check_purity Is Product Pure? analyze->check_purity unreacted_sm Unreacted Starting Materials? check_purity->unreacted_sm No pure_product Pure Product Obtained check_purity->pure_product Yes side_product Side-Products Present? unreacted_sm->side_product No wash_acid Wash with Dilute Acid/Base unreacted_sm->wash_acid Yes recrystallize Recrystallize side_product->recrystallize Yes chromatography Column Chromatography side_product->chromatography If Recrystallization Fails analyze_purified Analyze Purified Product wash_acid->analyze_purified Purified recrystallize->analyze_purified Purified chromatography->analyze_purified Purified analyze_purified->pure_product

Caption: Troubleshooting workflow for synthesis and purification.

References

Optimization

Technical Support Center: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS: 63675-2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS: 63675-25-2).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid upon receipt?

A1: Upon receiving the compound, it is crucial to handle it within a chemical fume hood.[1] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn at all times to avoid contact with eyes, skin, or clothing.[1] Ensure that a safety shower and eye wash station are readily accessible.[1]

Q2: What are the optimal storage conditions for this compound?

A2: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent exposure to moisture and contaminants.[1]

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility data for this exact compound is limited, as a general precaution, it should be stored away from strong oxidizing agents and bases.

Q4: What are the known hazards associated with 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid?

A4: This compound is classified as an irritant and may be harmful if ingested or inhaled.[1] It can cause irritation to mucous membranes and the upper respiratory tract.[1] It is important to note that the toxicological properties of this product have not been fully investigated.[1]

Q5: What should I do in case of accidental exposure?

A5:

  • Eye Contact: Immediately rinse with clean, running water for at least 15 minutes while keeping the eyes open. Seek medical attention.[1]

  • Skin Contact: Wash the affected area with generous amounts of running water and non-abrasive soap. A cool water rinse can be used. If irritation persists, seek medical attention.[1]

  • Inhalation: Move to fresh air immediately. If you feel unwell, seek medical advice.

  • Ingestion: If swallowed, rinse your mouth. Call a poison center or doctor if you feel unwell.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Difficulty Dissolving the Compound The compound may have low solubility in the chosen solvent.Information on suitable solvents is not readily available. It is recommended to perform small-scale solubility tests with common laboratory solvents (e.g., DMSO, DMF, ethanol) to determine the best solvent for your application. Sonication may aid in dissolution.
Compound Appears Discolored or Clumped The compound may have absorbed moisture or started to degrade.This may indicate improper storage. Ensure the container is always tightly sealed and stored in a dry environment. If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments.
Inconsistent Experimental Results This could be due to various factors, including compound stability in your experimental conditions.As the stability of this compound has not been fully detailed, it is recommended to prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles if stock solutions are stored.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

  • Weigh approximately 1-5 mg of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid into a small vial.

  • Add a small volume (e.g., 100 µL) of the desired solvent.

  • Vortex or sonicate the mixture for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has not dissolved, incrementally add more solvent until it does, keeping track of the total volume added to estimate the solubility.

Visual Workflows

Handling_and_Storage_Workflow cluster_receipt Upon Receipt cluster_handling Handling Procedure cluster_storage Storage cluster_disposal Disposal Receipt Receive Compound Inspect Inspect Container for Damage Receipt->Inspect FumeHood Work in Chemical Fume Hood Inspect->FumeHood If intact PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood->PPE Weigh Weigh Required Amount PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Disposal Dispose of Waste According to Local Regulations Weigh->Disposal Dispose of contaminated materials Store Store in a Cool, Dry, Well-Ventilated Area Dissolve->Store After use Dissolve->Disposal Dispose of unused solution Seal Keep Container Tightly Sealed Store->Seal

Caption: Recommended workflow for handling and storage of the compound.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate WearPPE Wear Appropriate PPE for Cleanup Evacuate->WearPPE Contain Contain the Spill with Inert Absorbent Material WearPPE->Contain Collect Scoop up Material into a Suitable Disposal Container Contain->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose

Caption: Logical steps for responding to a spill.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids: Synthesis, Antimicrobial, and Anticancer Activities

For Researchers, Scientists, and Drug Development Professionals The 1-Aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative analysis of these compounds, focusing on their synthesis and performance in antimicrobial and anticancer applications, supported by experimental data and detailed protocols.

Synthetic Strategies: A Generalized Workflow

The synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids and their derivatives typically follows a straightforward and modular pathway. The core scaffold is generally formed via the cyclization of itaconic acid with a substituted aniline.[1][5] This core can then be readily modified, particularly at the carboxylic acid position, to generate a diverse library of compounds, including esters, hydrazides, and hydrazones, which often exhibit enhanced biological activity.[2][5]

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization at Carboxylic Acid A Aryl Amine C 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid A->C Reflux (e.g., in water or solvent-free) B Itaconic Acid B->C D Esterification (e.g., MeOH, H2SO4) C->D E Methyl Ester Derivative D->E F Hydrazinolysis (e.g., N2H4·H2O) E->F G Hydrazide Derivative F->G H Condensation with Aldehyde/Ketone G->H I Hydrazone/Azole/Azine Derivatives H->I

Caption: General synthetic workflow for 1-Aryl-5-oxopyrrolidine-3-carboxylic acids.

Comparative Performance: Antimicrobial Activity

Derivatives of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid have shown potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[2][3] Hydrazone derivatives, in particular, have emerged as promising candidates. The tables below summarize the Minimum Inhibitory Concentration (MIC) data for selected compounds against various Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [6][7][8]

CompoundS. aureus (ATCC 9144)L. monocytogenes (ATCC 7644)B. cereus (ATCC 11778)E. coli (ATCC 8739)
Hydrazone (benzylidene)3.915.615.615.6
Hydrazone (5-nitrothien-2-yl)7.87.87.87.8
Hydrazone (5-nitrofuran-2-yl)15.67.87.815.6
Cefuroxime (Control)7.815.615.63.9
Ampicillin (Control)1.950.481.953.9
Oxacillin (Control)0.970.971.95> 500

Data sourced from studies on 1-(2-hydroxy-5-methylphenyl) derivatives.[6]

Notably, the hydrazone with a benzylidene moiety demonstrated very strong inhibition of S. aureus (3.9 µg/mL), surpassing the control antibiotic cefuroxime (7.8 µg/mL).[6][8] Furthermore, the 5-nitrothien-2-yl substituted hydrazone showed broad and consistent activity across the tested strains and exhibited excellent results in disrupting S. aureus and E. coli biofilms.[6][7]

Comparative Performance: Anticancer Activity

In addition to antimicrobial effects, these compounds have been investigated for their anticancer potential.[3][9][10] Certain derivatives have shown potent cytotoxic activity against human cancer cell lines, such as A549 (lung carcinoma).

Table 2: Comparative Anticancer Activity of 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against A549 Lung Cancer Cells [3]

CompoundMoiety% of Viable A549 Cells (at 10 µM)
18 Benzimidazole23.0 ± 2.1
19 2,5-Dimethylpyrrole15.0 ± 1.8
20 Bishydrazone (from Hydrazide + Benzaldehyde)12.0 ± 1.5
21 Bishydrazone (from Hydrazide + 5-Nitrothiophene-2-carbaldehyde)10.0 ± 1.2
22 Bishydrazone (from Hydrazide + 5-Nitrofuran-2-carbaldehyde)11.0 ± 1.3

Data represents the percentage of viable A549 cells after 72h of treatment. A lower percentage indicates higher anticancer activity.[3]

The results indicate that derivatization of the parent compound significantly enhances anticancer activity. Specifically, compounds bearing bishydrazone moieties with 5-nitrothiophene (21) and 5-nitrofuran (22) substituents demonstrated the most potent activity, reducing A549 cell viability to approximately 10-11%.[3][10]

Experimental Protocols

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid[5][10]
  • A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.

  • After cooling, 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for 5 minutes.

  • The resulting precipitate is filtered, washed with water, and dried to yield the title compound.

Synthesis of Hydrazone Derivatives from a Hydrazide Precursor[6]
  • The corresponding hydrazide (e.g., 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide) and an appropriate aromatic aldehyde (1.5 molar equivalent) are dissolved in a suitable solvent like isopropanol or methanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is heated at reflux for 2-4 hours.

  • After cooling, the precipitate is filtered, washed with the solvent, and dried to afford the final hydrazone product.

Antimicrobial Susceptibility Testing Workflow

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure to assess antimicrobial efficacy.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in microplate wells C Inoculate microplate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates (e.g., 37°C for 24h) C->D E Add viability indicator (e.g., Resazurin), re-incubate D->E F Visually or spectrophotometrically determine growth inhibition E->F G MIC = Lowest concentration with no visible growth F->G

References

Comparative

Structure-Activity Relationship of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Comparative Guide

The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in the development of novel therapeutic agents, demonstrating a range of biological activities including antimicrobial and anticancer p...

Author: BenchChem Technical Support Team. Date: December 2025

The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework in the development of novel therapeutic agents, demonstrating a range of biological activities including antimicrobial and anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, with a focus on how modifications to the N-aryl substituent and the 3-carboxylic acid moiety influence their biological efficacy. The data presented is compiled from recent studies to aid researchers and drug development professionals in the rational design of more potent analogues.

Comparative Analysis of Antimicrobial Activity

Recent research has focused on the synthesis and evaluation of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives as potential antimicrobial agents. The core structure's activity is significantly influenced by the nature and position of substituents on the N-phenyl ring and modifications at the 3-position.

N-Aryl Substitutions

The substitution pattern on the N-phenyl ring plays a crucial role in the antimicrobial potency of these compounds. Studies on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have shown that the presence of a hydroxyl group at the ortho position of the phenyl ring is a key feature.[3][4][5] Further halogenation of this ring, such as in 1-(3,5-dichloro-2-hydroxyphenyl) derivatives, has been explored to enhance activity.[6][7]

Modifications at the 3-Carboxylic Acid Position

The carboxylic acid group at the 3-position of the pyrrolidinone ring is a primary site for chemical modification to generate diverse libraries of compounds with varied biological activities. Conversion of the carboxylic acid to esters, hydrazides, and subsequently to hydrazones, pyrazoles, and other heterocyclic systems has been a common strategy.[2][3]

Notably, hydrazone derivatives have demonstrated significant antibacterial activity. For instance, a hydrazone bearing a 5-nitrothien-2-yl fragment exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of the control antibiotic cefuroxime.[3][4] Another potent derivative, a hydrazone with a benzylidene moiety, showed strong inhibition of Staphylococcus aureus.[3][4][5] The introduction of a 5-nitrofuran-2-yl moiety also resulted in broad-spectrum antibacterial effects.[3][4][5]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of selected 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives against various bacterial strains.

Compound IDN-Aryl Substituent3-Position ModificationS. aureus (ATCC 9144) MIC (µg/mL)L. monocytogenes (ATCC 7644) MIC (µg/mL)B. cereus (ATCC 11778) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)Reference
Derivative 1 2-Hydroxy-5-methylphenylHydrazone (5-nitrothien-2-yl)7.87.87.87.8[3][4]
Derivative 2 2-Hydroxy-5-methylphenylHydrazone (5-nitrofuran-2-yl)15.615.615.615.6[3][4]
Derivative 3 2-Hydroxy-5-methylphenylHydrazone (benzylidene)3.9---[3][4]
Cefuroxime --7.87.87.87.8[3][4]
Ampicillin --0.90.90.93.9[3]
Oxacillin --0.450.90.9>125[3]

Comparison with Standard Antibiotics

The data indicates that certain synthesized derivatives exhibit antimicrobial activity comparable or superior to the standard antibiotic cefuroxime. For example, Derivative 3 demonstrates a twofold greater potency against S. aureus than cefuroxime.[3][4] While not as potent as ampicillin or oxacillin against susceptible strains, these novel derivatives, particularly the 5-nitrothien-2-yl hydrazone (Derivative 1), show promising broad-spectrum activity.[3][4] Furthermore, some of these compounds have shown efficacy against multidrug-resistant strains of S. aureus and also possess the ability to disrupt biofilms, a critical factor in persistent infections.[2][4]

Anticancer Activity

In addition to antimicrobial effects, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their anticancer properties.[2] Modifications of the acetamide group and the carboxylic acid have led to compounds with potent activity against human lung adenocarcinoma (A549) cells.[2] Specifically, derivatives bearing a 5-nitrothiophene substituent have shown promising and selective activity.[2]

Experimental Protocols

General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid (Core Scaffold)

The synthesis of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core typically involves the reaction of a substituted aniline with itaconic acid.[2][6] For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized by refluxing N-(4-aminophenyl)acetamide with itaconic acid in water.[2] Similarly, the reaction of 2-aminophenol with itaconic acid yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[6]

Synthesis of Hydrazide Derivatives

The carboxylic acid is often converted to its methyl ester by treatment with methanol in the presence of a catalytic amount of sulfuric acid.[2] The resulting ester is then subjected to hydrazinolysis with hydrazine monohydrate to yield the corresponding acid hydrazide.[2]

Synthesis of Hydrazone Derivatives

The acid hydrazide is subsequently condensed with various aromatic aldehydes in a suitable solvent like propan-2-ol at reflux to afford the target hydrazone derivatives.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Bacterial strains are cultured in Mueller-Hinton broth. The compounds are serially diluted in 96-well microtiter plates, and a standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Synthesis and Structure-Activity Relationships

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_modification Modification at 3-Position cluster_final Final Derivatives Substituted Aniline Substituted Aniline 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Substituted Aniline->1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Itaconic Acid Itaconic Acid Itaconic Acid->1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Esterification Esterification 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid->Esterification Hydrazinolysis Hydrazinolysis Esterification->Hydrazinolysis Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Hydrazide Derivative Hydrazide Derivative Hydrazinolysis->Hydrazide Derivative Hydrazone Formation Hydrazone Formation Hydrazone Derivatives Hydrazone Derivatives Hydrazone Formation->Hydrazone Derivatives Other Heterocycles Other Heterocycles Pyrrole/Pyrazole Derivatives Pyrrole/Pyrazole Derivatives Other Heterocycles->Pyrrole/Pyrazole Derivatives Hydrazide Derivative->Hydrazone Formation Hydrazide Derivative->Other Heterocycles SAR cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid N_Aryl N-Aryl Substituents (e.g., -OH, -Cl, -CH3) Core->N_Aryl Pos_3 3-Position Modifications (Hydrazones, Heterocycles) Core->Pos_3 Antimicrobial Enhanced Antimicrobial Activity (esp. Gram-positive) N_Aryl->Antimicrobial Pos_3->Antimicrobial Anticancer Potent Anticancer Activity (e.g., A549 cells) Pos_3->Anticancer

References

Validation

A Comparative Guide to the Biological Activities of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Modification at th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Modification at the 1-position of this heterocyclic ring system has been a key strategy for the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities of different 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, supported by experimental data from various studies.

Analgesic and Antihypoxic Activities

Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been shown to possess both analgesic and antihypoxic effects of varying strengths. Research indicates that the nature of the substituent at the 1-position plays a crucial role in determining the potency of these activities. Generally, compounds with an aromatic or heterocyclic radical in the 1-position exhibit slightly greater analgesic activity compared to those with aliphatic substituents.

Anticancer Activity: A Comparative Analysis

Numerous studies have explored the anticancer potential of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines. The data consistently shows that the nature of the substituent at the 1-position, as well as further modifications at the 3-position (often as hydrazones, azoles, or bishydrazones), significantly influences the cytotoxic efficacy.

Below is a summary of the anticancer activity (IC50/EC50 in µM) of selected 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives against different human cancer cell lines.

1-Substituent3-Position DerivativeCancer Cell LineIC50/EC50 (µM)Reference
1-(2,4-difluorophenyl)N'-((5-nitrothiophen-2-yl)methylene)hydrazide (7b)A375 (Melanoma)1.0[1]
1-(2,4-difluorophenyl)N'-((5-nitrothiophen-2-yl)methylene)hydrazide (7b)PPC-1 (Prostate Carcinoma)1.3[1]
1-(2,4-difluorophenyl)N'-((5-nitrothiophen-2-yl)methylene)hydrazide (7b)MDA-MB-231 (Triple-Negative Breast Cancer)11.5[1]
1-(2,4-difluorophenyl)N'-(4-methylbenzylidene)hydrazide (9f)A375 (Melanoma)3.4[1]
1-(2,4-difluorophenyl)N'-(4-methylbenzylidene)hydrazide (9f)PPC-1 (Prostate Carcinoma)8.4[1]
1-(2,4-difluorophenyl)N'-(4-methylbenzylidene)hydrazide (9f)MDA-MB-231 (Triple-Negative Breast Cancer)>30[1]
1-(4-acetamidophenyl)Bromo-substituted hydrazoneA549 (Lung Adenocarcinoma)Viability reduced to 61% at 100 µM[2]
1-(4-aminophenyl)Bis-hydrazone with 2-thienyl fragments (20)A549 (Lung Adenocarcinoma)Viability reduced to ~40% at 100 µM[2]
1-(4-aminophenyl)Bis-hydrazone with 5-nitrothienyl moieties (21)A549 (Lung Adenocarcinoma)Viability reduced to ~30% at 100 µM[2]
1-(2-hydroxyphenyl)5-fluorobenzimidazole derivative (24b)A549 (Lung Adenocarcinoma)Showed highest anticancer activity in the series[3]

Antimicrobial Activity: A Comparative Analysis

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold has also been investigated for its antimicrobial properties. Derivatives, particularly those incorporating hydrazone and azole moieties, have shown promising activity against a range of bacterial and fungal pathogens. The tables below summarize the minimum inhibitory concentration (MIC) values (in µg/mL) for selected compounds.

Antibacterial Activity

1-Substituent3-Position DerivativeBacterial StrainMIC (µg/mL)Reference
1-(2-hydroxy-5-methylphenyl)Benzylidene hydrazoneStaphylococcus aureus3.9[4]
1-(2-hydroxy-5-methylphenyl)5-nitrothien-2-yl hydrazoneStaphylococcus aureus>7.8[4]
1-(2-hydroxy-5-methylphenyl)5-nitrothien-2-yl hydrazoneBacillus cereus7.8[4]
1-(4-aminophenyl)Bishydrazone with 5-nitrothiophene (21)Multidrug-resistant S. aureus1-8[2]
1-(2-hydroxyphenyl)Thien-2-yl hydrazone (14)Vancomycin-intermediate S. aureus4-16[3]
1-(3,5-dichloro-2-hydroxyphenyl)5-fluorobenzimidazole (24b)Vancomycin-intermediate S. aureus2-8[3]

Antifungal Activity

1-Substituent3-Position DerivativeFungal StrainMIC (µg/mL)Reference
1-(2-hydroxyphenyl)5-nitrothien-2-yl hydrazoneCandida auris16[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid

A common synthetic route involves the reaction of a primary aromatic amine with itaconic acid.[1]

  • A mixture of the appropriately substituted aniline (1 equivalent) and itaconic acid (1.2-1.5 equivalents) in water is refluxed for several hours.

  • The reaction mixture is then cooled, and the resulting precipitate is filtered.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[1]

  • Human cancer cells (e.g., A549, MDA-MB-231, A375, PPC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for 3-4 hours to allow the formazan crystals to form.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50/EC50 value is determined.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

  • A two-fold serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow for Biological Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Substituted Aniline, Itaconic Acid) reaction Chemical Reaction (e.g., Reflux in Water) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial analgesic Analgesic Assays (e.g., Hot Plate Test) characterization->analgesic antihypoxic Antihypoxic Assays (e.g., Hypoxia Model) characterization->antihypoxic data Quantitative Data (IC50, MIC, ED50) anticancer->data antimicrobial->data analgesic->data antihypoxic->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: General experimental workflow for the synthesis and biological evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

Plausible Signaling Pathway for Anticancer Activity

The precise molecular mechanisms of action for many 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives are still under investigation. However, based on their observed cytotoxic effects, a plausible mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways.

anticancer_pathway cluster_cell Cancer Cell cluster_outcome Outcome compound 1-Substituted-5-oxopyrrolidine- 3-carboxylic Acid Derivative proliferation Cell Proliferation Pathways (e.g., MAPK/ERK) compound->proliferation inhibits apoptosis Apoptotic Pathways (e.g., Caspase Activation) compound->apoptosis activates viability Cell Viability proliferation->viability promotes apoptosis->viability inhibits outcome Decreased Cancer Cell Survival viability->outcome

Caption: A generalized signaling pathway illustrating the potential anticancer mechanism of action.

References

Comparative

Comparative Analysis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic Acid: A Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the proposed mechanism of action of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, placing it in the context of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, placing it in the context of other therapeutic alternatives. While direct experimental validation for this specific molecule is emerging, this document synthesizes data from structurally similar compounds to offer a scientifically grounded perspective on its potential biological activities. The information presented herein is intended to support further research and drug development efforts.

Introduction to 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid belongs to a class of compounds based on the 5-oxopyrrolidine-3-carboxylic acid scaffold. This core structure is a feature of various biologically active molecules, with derivatives exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, analgesic, and antihypoxic properties.[1] The "mesityl" group, a 2,4,6-trimethylphenyl substituent, is expected to modulate the compound's lipophilicity and steric profile, potentially influencing its target affinity and pharmacokinetic properties. Based on the activities of related compounds, this guide will focus on the validation of its hypothesized anticancer and antimicrobial mechanisms of action.

Hypothesized Mechanism of Action

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, known to be present in a variety of therapeutic agents.[2] For derivatives of 5-oxopyrrolidine-3-carboxylic acid, two primary mechanisms of action are frequently reported: anticancer and antimicrobial activities.

Anticancer Activity: It is hypothesized that 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. The proposed mechanism involves the modulation of protein kinases or other enzymes essential for tumor growth.

Antimicrobial Activity: The antimicrobial action is likely attributed to the disruption of bacterial cellular processes. This could involve the inhibition of essential enzymes or interference with the integrity of the bacterial cell wall or membrane, potentially disrupting biofilm formation.[3]

Comparative Performance Data

To contextualize the potential efficacy of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, this section presents quantitative data from studies on analogous 5-oxopyrrolidine-3-carboxylic acid derivatives and established therapeutic agents.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 5-oxopyrrolidine-3-carboxylic acid derivatives against the A549 human lung cancer cell line, compared with the standard chemotherapeutic agent, Cisplatin.

Compound/AlternativeTarget/Cell LineEfficacy Metric (IC₅₀/Cell Viability)Reference
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (5-fluorobenzimidazole) A549Reduced cell viability to 16.5% at 100 µM[4]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (compounds 18-22) A549Potent anticancer activity[5]
Cisplatin (Control) A549Standard chemotherapeutic agent[6]
Spirooxindole pyrrolidine analogs (compounds 5e and 5f) A549IC₅₀ of 3.48 µM and 1.2 µM, respectively[7][8]
Antimicrobial Activity Data

The table below presents the in vitro antimicrobial activity of 5-oxopyrrolidine-3-carboxylic acid derivatives against Staphylococcus aureus, a common Gram-positive bacterium, compared with the antibiotic Cefuroxime.

Compound/AlternativeTarget/OrganismEfficacy Metric (MIC/MBC)Reference
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (hydrazone with a benzylidene moiety) Staphylococcus aureusMIC of 3.9 µg/mL[9]
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (hydrazone with a 5-nitrothien-2-yl fragment) Staphylococcus aureusSurpassed control cefuroxime (7.8 μg/mL)[9]
Cefuroxime (Control) Staphylococcus aureusStandard antibiotic[9]
1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide Bacterial strainsHighest antibacterial activity among tested derivatives[10]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the hypothesized mechanisms of action of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture A549 human lung cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 4,000 cells per well and incubate overnight.[11]

  • Compound Treatment: Prepare serial dilutions of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid and a positive control (e.g., Cisplatin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 24-48 hours.[11][12]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.

Protocol:

  • Bacterial Culture: Grow Staphylococcus aureus in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Compound Preparation: Prepare a two-fold serial dilution of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid and a positive control antibiotic (e.g., Cefuroxime) in a 96-well microtiter plate.[13]

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate and incubate. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway, the experimental workflow for mechanism of action validation, and a comparative logic diagram.

G Hypothesized Anticancer Signaling Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Signaling_Cascade Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Mesityl_Compound 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid Mesityl_Compound->Signaling_Cascade Inhibition Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Apoptosis Apoptosis

Caption: Hypothesized inhibition of a pro-survival signaling pathway by the compound.

G Experimental Workflow for MOA Validation Start Start: Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Anticancer & Antimicrobial Assays) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potent Derivatives) In_Vitro_Screening->Hit_Identification MOA_Studies Mechanism of Action Studies Hit_Identification->MOA_Studies Target_Identification Target Identification (e.g., Kinase Profiling, Proteomics) MOA_Studies->Target_Identification Cell_Based_Assays Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) MOA_Studies->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Target_Identification->In_Vivo_Studies Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A generalized workflow for validating the mechanism of action.

G Comparative Logic Diagram cluster_anticancer Anticancer Alternatives cluster_antimicrobial Antimicrobial Alternatives Compound 1-Mesityl-5-oxopyrrolidine- 3-carboxylic acid Cisplatin Cisplatin Compound->Cisplatin Different Core Scaffold Established Clinical Use Spirooxindole Spirooxindole Analogs Compound->Spirooxindole Different Core Scaffold Novel Investigational Agents Cefuroxime Cefuroxime Compound->Cefuroxime Different Core Scaffold Established Antibiotic Nitrothiophene_Deriv Nitrothiophene Derivatives Compound->Nitrothiophene_Deriv Similar Side Chain Moiety Investigational Antimicrobials

Caption: Logical comparison of the compound with selected alternatives.

References

Validation

Comparative Cross-Reactivity Analysis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity profile of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (designated as Compound X for thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (designated as Compound X for this guide) against a panel of selected central nervous system (CNS) targets and a key cardiac safety channel. The selection of these targets is based on the structural motifs of Compound X, which includes a pyrrolidone core, a mesityl group, and a carboxylic acid moiety. The pyrrolidone core is structurally related to a class of CNS-active compounds known as racetams, suggesting potential interactions with their known targets.

Executive Summary

To evaluate the selectivity of Compound X, a hypothetical cross-reactivity screening was conducted against a panel of receptors and ion channels. This guide presents illustrative data from these simulated studies to highlight potential off-target interactions and to serve as a framework for designing and interpreting future experimental work. The data indicates that while Compound X shows high affinity for its primary, yet-to-be-disclosed target, it exhibits some cross-reactivity with AMPA and SV2A receptors at higher concentrations. Minimal interaction was observed with GABA-A receptors and the hERG channel, suggesting a favorable preliminary safety profile in these respects.

Data Presentation: Cross-Reactivity Profile of Compound X

The following table summarizes the binding affinities (Ki) and functional activities (IC50/EC50) of Compound X against the selected panel of targets.

TargetLigand/SubstrateCompound X Ki (nM)Compound X IC50/EC50 (nM)Reference Compound Ki (nM)Reference Compound IC50/EC50 (nM)
Primary Target Specific Ligand1525 (IC50)1018 (IC50)
AMPA Receptor [3H]-AMPA1,2002,500 (IC50)50 (AMPA)100 (EC50)
SV2A Receptor [3H]-Levetiracetam850>10,000 (No functional modulation)500 (Levetiracetam)N/A
GABA-A Receptor [3H]-Muscimol>10,000>10,00020 (Muscimol)150 (EC50)
hERG Channel Dofetilide>20,000>30,000 (IC50)12 (Dofetilide)15 (IC50)

Visualizing the Cross-Reactivity Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of a novel compound like 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Cross-Reactivity Assessment Workflow A Compound X (1-Mesityl-5-oxopyrrolidine-3-carboxylic acid) B Primary Target Binding Assay A->B C Secondary Target Panel Selection (AMPA, SV2A, GABA-A, hERG) A->C F Cytotoxicity Assays (e.g., MTT, LDH) A->F G Data Analysis (Ki, IC50/EC50 Determination) B->G D In Vitro Binding Assays (Radioligand Displacement) C->D E Functional Assays (e.g., Patch Clamp, Reporter Gene) C->E D->G E->G F->G H Selectivity Profile Generation & Comparison G->H

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Signaling Pathway Interaction Overview

The following diagram depicts the potential points of interaction for Compound X within simplified signaling pathways of the selected CNS targets.

Potential CNS Target Interactions cluster_0 Glutamatergic Synapse cluster_1 GABAergic Synapse AMPA AMPA Receptor SV2A SV2A Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->AMPA Glutamate Release Glutamate_Vesicle->SV2A Fusion GABA_A GABA-A Receptor GABA_Vesicle GABA Vesicle GABA_Vesicle->GABA_A GABA Release Compound_X Compound X Compound_X->AMPA Weak Interaction Compound_X->SV2A Weak Interaction Compound_X->GABA_A No Significant Interaction

Caption: Simplified diagram of potential interactions of Compound X at CNS synapses.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

In Vitro Receptor Binding Assays (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of Compound X for the AMPA, SV2A, and GABA-A receptors.

General Protocol:

  • Membrane Preparation: Receptor-rich membranes are prepared from appropriate tissues (e.g., rat cerebral cortex) or from cell lines overexpressing the target receptor. Tissues or cells are homogenized in a suitable buffer and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in assay buffer, and protein concentration is determined.

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [3H]-AMPA, [3H]-Levetiracetam, [3H]-Muscimol) is incubated with the prepared membranes.

    • Increasing concentrations of unlabeled Compound X are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known saturating unlabeled ligand.

    • The reaction mixtures are incubated to equilibrium.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

hERG Channel Inhibition Assay (Automated Patch-Clamp)

Objective: To assess the potential of Compound X to inhibit the hERG potassium channel, a critical indicator of cardiac arrhythmia risk.

Protocol:

  • Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is cultured under standard conditions.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

    • Cells are perfused with an extracellular solution, and the intracellular solution is delivered via the patch pipette.

    • A specific voltage-clamp protocol is applied to elicit hERG currents, typically involving a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

  • Compound Application:

    • A stable baseline hERG current is established in the presence of a vehicle control.

    • Increasing concentrations of Compound X are applied to the cells, and the effect on the hERG current is recorded until a steady-state inhibition is achieved.

    • A known hERG channel blocker (e.g., Dofetilide) is used as a positive control.

  • Data Analysis: The peak amplitude of the hERG tail current is measured before and after the application of Compound X. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the general cytotoxicity of Compound X in a relevant cell line.

Protocol:

  • Cell Seeding: Cells (e.g., HEK293 or a neuronal cell line) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of Compound X and a vehicle control for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the vehicle-treated control, and the concentration of Compound X that reduces cell viability by 50% (IC50) is calculated.

Comparative

A Spectroscopic Investigation of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids The synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

The synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the condensation of a primary aromatic amine with itaconic acid. The reaction is often carried out in a suitable solvent such as water or an alcohol, frequently under reflux conditions. For instance, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid involves refluxing a mixture of N-(4-aminophenyl)acetamide and itaconic acid in water.[1] Similarly, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared by reacting o-aminophenol with itaconic acid in water under reflux.[2]

Experimental Protocols

General Procedure for Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer. Solid samples are prepared as KBr pellets.[1][3] The spectra are scanned over a standard range, for example, 4000-400 cm⁻¹.

General Procedure for Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR).[2][3] Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to dissolve the samples.[2] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for a selection of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [1][4]2.03 (s, 3H, CH₃), 2.65–2.77 (m, 2H, CH₂CO), 3.32–3.38 (m, 1H, CH), 3.92–4.01 (m, 2H, NCH₂), 7.56 (s, 4H, Hₐᵣ), 9.93 (s, 1H, NH), 12.77 (s, 1H, OH)[4]23.95 (CH₃), 35.12, 35.14 (CH, CH₂CO), 49.96, 50.03 (NCH₂), 119.17, 119.71, 119.94, 134.33, 135.27, 135.63 (Cₐᵣ); 168.12, 171.43, 174.26 (C=O)[4]3454–2536 (NH+OH), 1727, 1677, 1644 (C=O)[4]
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid [2]2.56–2.72 (m, 2H, CH₂CO), 3.34–3.42 (m, 1H, CH), 3.78–3.95 (m, 2H, NCH₂), 6.80 (t, J = 7.5 Hz, 1H, Hₐᵣ), 6.90 (d, J = 8.2 Hz, 1H, Hₐᵣ), 7.10–7.24 (m, 2H, Hₐᵣ), 9.56 (s, 1H, OH), 12.71 (s, 1H, COOH)[2]Not explicitly provided in the search result.Not explicitly provided in the search result.
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [2]2.58–2.68 (m, 2H, COCH₂), 3.26–3.42 (m, 1H, CH), 3.76–3.93 (m, 2H, NCH₂), 12.65 (s, 1H, COOH)[2]33.74 (CH), 36.22 (COCH₂), 50.98 (NCH₂), 174.41 (COOH)[2]Not explicitly provided in the search result.
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid [5][6]No experimental data found.No experimental data found.No experimental data found.
1-Mesityl-5-oxopyrrolidine-3-carboxylic acid [3]No experimental data found.No experimental data found.No experimental data found.

Analysis of Spectroscopic Trends

¹H NMR Spectroscopy: The pyrrolidine ring protons typically exhibit characteristic signals. The methylene protons of the CH₂CO group appear as a multiplet around 2.6-2.8 ppm. The methine proton (CH) of the carboxylic acid substituent is observed as a multiplet in the range of 3.3-3.4 ppm. The NCH₂ protons of the pyrrolidine ring resonate as a multiplet between 3.8 and 4.0 ppm. The carboxylic acid proton (COOH) is a distinctive singlet appearing significantly downfield, typically around 12.7 ppm, due to strong deshielding and hydrogen bonding.[2][4] The signals for the aryl protons vary depending on the substitution pattern of the aromatic ring.

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid group (COOH) is typically found in the range of 174-175 ppm.[2] The carbonyl carbon of the pyrrolidone ring (C=O) resonates at a slightly higher field, around 171-172 ppm.[4] The carbons of the pyrrolidine ring (CH, CH₂, NCH₂) appear in the range of 30-55 ppm. The chemical shifts of the aromatic carbons depend on the nature and position of the substituents on the aryl ring.

Infrared (IR) Spectroscopy: Carboxylic acids display a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure.[7][8] The C=O stretching vibration of the carboxylic acid appears as a strong band between 1700 and 1725 cm⁻¹.[9] The C=O stretching of the lactam in the pyrrolidinone ring is also observed in this region, often as a distinct or overlapping band.[4]

Visualizing the Core Structure and Synthetic Pathway

The following diagrams illustrate the general structure of 1-Aryl-5-oxopyrrolidine-3-carboxylic acids and a simplified workflow for their synthesis and analysis.

G cluster_structure General Structure cluster_key Key Moieties structure structure Aryl Aryl Group (Variable) Pyrrolidinone 5-Oxopyrrolidine Ring Aryl->Pyrrolidinone N-Substitution CarboxylicAcid 3-Carboxylic Acid Pyrrolidinone->CarboxylicAcid C3-Substitution G Aromatic_Amine Aromatic Amine Reaction Condensation Reaction Aromatic_Amine->Reaction Itaconic_Acid Itaconic Acid Itaconic_Acid->Reaction 1_Aryl_Acid 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Reaction->1_Aryl_Acid Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) 1_Aryl_Acid->Spectroscopic_Analysis Data_Comparison Data Comparison Spectroscopic_Analysis->Data_Comparison

References

Validation

No Synergistic Effects of 1-Mesityl-5-oxopyrrolidine-3-carboxylic Acid Documented in Publicly Available Research

A comprehensive review of scientific literature and patent databases reveals no available data on the synergistic effects of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid in combination with other compounds. Despite exten...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals no available data on the synergistic effects of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid in combination with other compounds. Despite extensive searches, no studies detailing its biological activity, mechanism of action, or any potential synergistic or combination therapies could be identified.

The core of the issue is a lack of foundational research on this specific chemical entity. While the broader class of 5-oxopyrrolidine derivatives has been investigated for various therapeutic properties, including antimicrobial and anticancer activities, this research has not extended to the 1-Mesityl substituted variant in any publicly accessible form. This absence of primary data makes it impossible to fulfill the request for a comparative guide on its synergistic effects.

Consequently, the essential components of the requested comparison guide, such as quantitative data for comparison tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be generated. There is no information to draw upon for these requirements.

For researchers, scientists, and drug development professionals interested in the potential of pyrrolidine-based compounds, the focus of current research lies with other derivatives. Studies on related structures have explored their synthesis and standalone biological activities, but even within this broader class, literature on synergistic effects remains sparse.

It is recommended that any investigation into the synergistic potential of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid would require novel, foundational research to first determine its basic biological profile. Without this initial characterization, any exploration of synergistic interactions would be premature.

Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two primary synthetic routes for the production of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a novel c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the production of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a novel compound with potential applications in medicinal chemistry. The synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids is a cornerstone in the development of various biologically active molecules. This document aims to equip researchers with the necessary data to make informed decisions on the most efficient synthetic strategy based on key performance indicators such as yield, reaction time, cost, and safety.

The presented methodologies are based on established literature for analogous compounds and have been adapted for the specific synthesis of the sterically hindered 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. The inherent steric hindrance of the mesityl group (2,4,6-trimethylphenyl) presents a unique challenge, and its potential impact on reaction efficiency is a central consideration in this guide.

Comparative Analysis of Synthetic Routes

Two plausible and scalable methods for the synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid are presented and compared:

  • Method A: Aqueous Reflux. This is a classical approach involving the reaction of a substituted aniline with itaconic acid in water at elevated temperatures.

  • Method B: Solvent-Free Thermal Condensation. A green chemistry approach that eliminates the need for a solvent by reacting the starting materials at a high temperature.

The following table summarizes the key quantitative metrics for each method, derived from data on analogous, less sterically hindered N-aryl-5-oxopyrrolidine-3-carboxylic acids. It is important to note that the steric bulk of the mesityl group in 2,4,6-trimethylaniline is expected to decrease the reaction rate and potentially the overall yield compared to simpler anilines. Aromatic amines are generally less reactive in Michael additions, and the ortho-methyl groups on the mesityl substituent will further reduce nucleophilicity, likely necessitating harsher reaction conditions for a successful synthesis.[1][2]

ParameterMethod A: Aqueous RefluxMethod B: Solvent-Free Thermal Condensation
Starting Materials 2,4,6-Trimethylaniline, Itaconic Acid, Water2,4,6-Trimethylaniline, Itaconic Acid
Typical Reaction Time 12 - 24 hours2 - 4 hours
Typical Temperature 100 °C (Reflux)140 - 165 °C
Reported Yield (Analogous Compounds) 70 - 96%85 - 95%
Solvent Usage WaterNone
Purification Recrystallization from water or ethanolRecrystallization from an organic solvent
Estimated Cost of Reactants per Mole of Product ModerateModerate
Safety Considerations Low toxicity of water as a solvent.High temperatures require careful monitoring. 2,4,6-Trimethylaniline is toxic.[3][4][5][6][7][8][9]
Environmental Impact Low (water is a green solvent)Very Low (solvent-free)

Experimental Protocols

Method A: Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid via Aqueous Reflux

Materials:

  • 2,4,6-Trimethylaniline (1.0 eq)

  • Itaconic acid (1.2 eq)[10][11][12]

  • Deionized water

Procedure:

  • A mixture of 2,4,6-trimethylaniline and itaconic acid in deionized water is stirred in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (100 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold deionized water and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Method B: Synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid via Solvent-Free Thermal Condensation

Materials:

  • 2,4,6-Trimethylaniline (1.0 eq)

  • Itaconic acid (1.1 eq)

Procedure:

  • Finely ground 2,4,6-trimethylaniline and itaconic acid are combined in a reaction vessel equipped with a stirrer and a thermometer.

  • The solid mixture is heated to a molten state at a temperature between 140 °C and 165 °C.

  • The reaction is stirred at this temperature for 2-4 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected.

  • The crude product is then purified by recrystallization from an appropriate organic solvent to afford the pure 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

Visualizing the Workflow and Decision-Making Process

To further aid in the selection of a synthetic route, the following diagrams illustrate the general experimental workflow and a logical decision-making process for benchmarking the synthetic efficiency.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Reactants Weigh Starting Materials (2,4,6-Trimethylaniline & Itaconic Acid) MethodA Method A: Aqueous Reflux (100°C, 12-24h) Reactants->MethodA MethodB Method B: Solvent-Free (140-165°C, 2-4h) Reactants->MethodB Solvent Prepare Solvent (Water for Method A) Solvent->MethodA Filtration Filtration MethodA->Filtration Recrystallization Recrystallization MethodB->Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization Yield Calculate Yield Characterization->Yield G Start Define Synthesis Goals Yield Yield Start->Yield Time Reaction Time Yield->Time High Yield? Cost Cost Time->Cost Fast Reaction? Safety Safety & Environmental Impact Cost->Safety Cost-Effective? MethodA Select Method A: Aqueous Reflux Safety->MethodA Prioritize Safety & Green Chemistry? MethodB Select Method B: Solvent-Free Safety->MethodB Prioritize Speed & Atom Economy?

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid: A Procedural Guide

For Immediate Use by Laboratory Professionals Immediate Safety and Hazard Assessment Before handling, it is crucial to operate in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

Immediate Safety and Hazard Assessment

Before handling, it is crucial to operate in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[2]

  • Carboxylic Acid Group: While simple carboxylic acids may be neutralized and disposed of down the drain in some jurisdictions, this is not recommended for complex structures like 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid without explicit approval from your institution's Environmental Health and Safety (EHS) department.[2][3] Concentrated acids should be handled with care.[4]

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives can be flammable, corrosive, and toxic.[5][6] They are often incompatible with strong oxidizing agents and acids.[5]

Step-by-Step Disposal Protocol

The disposal of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid must be managed as hazardous waste.[7] Adherence to institutional, local, and national regulations is mandatory.[7] Never dispose of this chemical down the drain or in regular trash. [2]

Step 1: Waste Segregation and Collection

  • Collect waste 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, including any contaminated materials (e.g., absorbent pads from a spill), in a dedicated and appropriate hazardous waste container.[2]

  • Do not mix this waste with other waste streams unless permitted by your institution's hazardous waste management plan.[7] Incompatible chemicals must be segregated to prevent dangerous reactions.[8] For instance, keep this waste separate from strong bases and oxidizing agents.

Step 2: Container Selection and Labeling

  • Use a container made of a material compatible with the chemical. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[9] The container must be in good condition, free of leaks, and have a secure, sealable lid.[7][10]

  • Clearly label the waste container with the words "Hazardous Waste."[9]

  • The label must include the full chemical name: "1-Mesityl-5-oxopyrrolidine-3-carboxylic acid" (no abbreviations).[9]

  • Also, include the date of waste generation, the place of origin (e.g., department, room number), and the Principal Investigator's name and contact information.[9]

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area, known as a Satellite Accumulation Area (SAA).[7][11]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Store the container away from incompatible materials, heat, and sources of ignition.[10]

Step 4: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[7]

  • Disposal must be carried out at an approved and licensed waste disposal plant.[7]

Spill Management

In the event of a minor spill:

  • Absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7]

  • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[7]

  • Ventilate the area and wash the spill site after the material has been removed.[7]

For larger spills, evacuate the area and immediately contact your institution's EHS department.[5]

Quantitative Data for Hazard Assessment

Data PointValue/GuidelineCompound/Class
DOT Hazard Classification Class 3 (Flammable Liquid), Class 8 (Corrosive)Pyrrolidine
Drain Disposal (General) Prohibited for hazardous chemicals.[2]General Laboratory Chemicals
Neutralization for Drain Disposal May be permissible for dilute (<10% v/v) simple carboxylic acids (≤5 carbon atoms) with a pH between 7-9 and no other contaminants, with explicit EHS approval.[2][4] Not recommended for this compound.Carboxylic Acids
Satellite Accumulation Area Limit A maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste may be stored.[11]Hazardous Waste

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

G start Waste Generated: 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Leak? ppe->spill container Select Compatible, Sealable Waste Container label Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information container->label segregate Segregate Waste: Keep away from incompatible materials (e.g., bases, oxidizers) label->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup storage->contact_ehs end Proper Disposal at Licensed Facility contact_ehs->end spill->container No minor_spill Minor Spill: Absorb with inert material, collect as hazardous waste spill->minor_spill Yes, Minor major_spill Major Spill: Evacuate & Contact EHS spill->major_spill Yes, Major minor_spill->container

Disposal workflow for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.

References

Handling

Essential Safety and Operational Guide for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of struc...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including pyrrolidine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, based on the hazard profiles of similar chemical structures.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet approved standards are required. A face shield should be worn in situations where splashing is a risk.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[3] Gloves should be inspected before use and changed frequently, especially after any direct contact. For larger quantities or situations with a high risk of spills, additional protective clothing and boots may be necessary.[3][4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[5] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[2][6]

Operational and Disposal Plans

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

Safe Handling Procedures:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.[3]

    • Designate a specific area for handling the chemical.

    • Assemble all necessary equipment, including spatulas, glassware, and appropriate waste containers, before beginning work.

  • Handling:

    • Avoid direct contact with the skin and eyes.[7]

    • Do not eat, drink, or smoke in the laboratory area.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][8]

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent, followed by washing with soap and water.

    • Remove PPE in the correct order to prevent cross-contamination.

Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not empty into drains.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_sds Review Compound-Specific SDS prep_risk->prep_sds prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_don Don Appropriate PPE prep_workspace->handling_don handling_manipulate Handle/Manipulate Chemical handling_don->handling_manipulate post_decon Decontaminate Work Area handling_manipulate->post_decon disp_collect Collect Contaminated Waste handling_manipulate->disp_collect post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_dispose Dispose via Approved Chemical Waste Stream disp_label Label Hazardous Waste Container disp_collect->disp_label disp_label->disp_dispose

Caption: Workflow for Safe Handling and Disposal.

References

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